2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQCWLSQDNACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383532 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-14-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and discusses its application as a valuable scaffold in drug discovery.
Core Physicochemical Properties
This compound is an organic compound featuring a benzodioxane ring system fused with a benzene ring, substituted with a nitrile group.[1] Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.[2]
Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 148703-14-4 | [1][3] |
| Molecular Formula | C₉H₇NO₂ | [1][3] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Solid powder | |
| Melting Point | 51.5 - 52.0 °C | [1] |
| Boiling Point | 127 - 129 °C (at 1 Torr) | [1] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |
| Flash Point | 122.621 °C | [1] |
| Vapor Pressure | 0.003 mmHg at 25°C | [1] |
| Refractive Index | 1.58 | [1] |
Synthesis and Characterization
Experimental Workflow: A Proposed Synthetic Pathway
The following diagram illustrates a proposed multi-step synthesis starting from 2,3-dihydroxybenzoic acid. This pathway involves esterification, cyclization to form the core benzodioxane ring, hydrolysis to the carboxylic acid, conversion to the primary amide, and finally, dehydration to the target nitrile.
References
- 1. chembk.com [chembk.com]
- 2. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
- 3. This compound|CAS 148703-14-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document outlines three distinct synthetic pathways, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
This compound is a key intermediate in the synthesis of various biologically active molecules. This guide presents a comprehensive overview of its synthesis, focusing on three viable routes:
-
Route 1: Cyclization of 2,3-dihydroxybenzonitrile with 1,2-dibromoethane.
-
Route 2: Sandmeyer reaction of 5-amino-2,3-dihydro-1,4-benzodioxine.
-
Route 3: Dehydration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Each route is described in detail, including step-by-step experimental procedures, required reagents and equipment, and expected outcomes. Quantitative data is summarized for easy comparison, and logical workflows are visualized using Graphviz diagrams.
Comparative Overview of Synthetic Routes
The following table provides a summary of the key quantitative data for the three proposed synthetic routes to this compound.
| Parameter | Route 1: From 2,3-dihydroxybenzonitrile | Route 2: From 5-amino-2,3-dihydro-1,4-benzodioxine | Route 3: From 2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| Starting Material | 2,3-dihydroxybenzonitrile | 5-amino-2,3-dihydro-1,4-benzodioxine | 2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| Key Reaction | Williamson Ether Synthesis | Sandmeyer Reaction | Dehydration |
| Number of Steps | 1 | 2 (from the amine) | 1 (from the amide) |
| Overall Yield (Estimated) | Good to Excellent | Moderate to Good | Good to Excellent |
| Reagent Hazards | 1,2-dibromoethane (toxic, carcinogen) | Diazonium salts (potentially explosive), Copper cyanide (highly toxic) | Dehydrating agents (corrosive, moisture-sensitive) |
| Scalability | Readily scalable | Requires careful temperature control, potentially hazardous on a large scale | Generally scalable with appropriate safety measures |
Route 1: Synthesis from 2,3-Dihydroxybenzonitrile
This route employs a classical Williamson ether synthesis to construct the 1,4-benzodioxine ring system from a readily available catechol derivative.
Signaling Pathway
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol
Materials:
-
2,3-dihydroxybenzonitrile
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 2,3-dihydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.2 eq) in anhydrous DMF, add 1,2-dibromoethane (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
-
Yield: Based on analogous reactions, yields are expected to be in the range of 70-85%.[1]
-
Purity: Can be >95% after purification.
Route 2: Synthesis via Sandmeyer Reaction
This pathway involves the diazotization of an amino-substituted benzodioxane followed by a copper-catalyzed cyanation.
Experimental Workflow
Caption: Sandmeyer reaction workflow for nitrile synthesis.
Experimental Protocol
Step 1: Synthesis of 5-Amino-2,3-dihydro-1,4-benzodioxine
This precursor can be synthesized from the corresponding nitro compound by reduction.
Materials:
-
5-Nitro-2,3-dihydro-1,4-benzodioxine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure (using SnCl₂):
-
Dissolve 5-nitro-2,3-dihydro-1,4-benzodioxine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the above solution.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the precipitate of tin hydroxide dissolves.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain 5-amino-2,3-dihydro-1,4-benzodioxine.
Step 2: Sandmeyer Reaction
Materials:
-
5-amino-2,3-dihydro-1,4-benzodioxine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to prepare CuCN solution)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., toluene or dichloromethane)
Procedure:
-
Diazotization: Dissolve 5-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (if necessary).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
-
Yield: The Sandmeyer reaction typically provides moderate to good yields, estimated at 50-70%.[2]
-
Purity: Can be >95% after purification.
Route 3: Dehydration of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
This route involves the one-step dehydration of the corresponding primary amide, which can be synthesized from 2,3-dihydroxybenzoic acid.[1]
Logical Relationship
Caption: Dehydration of the corresponding carboxamide.
Experimental Protocol (using Phosphorus Pentoxide)
Materials:
-
2,3-dihydro-1,4-benzodioxine-5-carboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous, high-boiling solvent (e.g., toluene or xylene)
-
Inert solid support (e.g., sand or Celite)
-
Sodium bicarbonate solution
-
Organic solvent for extraction
Procedure:
-
In a dry round-bottom flask, thoroughly mix 2,3-dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) with phosphorus pentoxide (1.5-2.0 eq) and an inert solid like sand.
-
Add a high-boiling anhydrous solvent such as toluene.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench by slowly adding it to ice-water.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Experimental Protocol (using Trifluoroacetic Anhydride)
Materials:
-
2,3-dihydro-1,4-benzodioxine-5-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the crude product.
Quantitative Data:
-
Yield: Dehydration reactions of amides generally proceed in good to excellent yields, often exceeding 80%.
-
Purity: High purity (>97%) can be achieved after purification.
Spectroscopic Data
The following are expected spectroscopic data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 3H, Ar-H), 4.40-4.30 (m, 4H, O-CH₂-CH₂-O).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 142.5, 125.0, 123.0, 120.0, 117.0 (CN), 110.0, 65.0, 64.5.
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretching).
-
MS (EI): m/z 161 (M⁺).
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Conclusion
This guide has presented three distinct and viable synthetic routes for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the safety considerations of the reagents involved. All three methods, when executed with care, can provide the target compound in good yield and high purity, facilitating its use in further research and development activities.
References
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile (CAS: 148703-14-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, composed of a benzene ring fused to a 1,4-dioxane ring, provides a structurally unique scaffold for the development of novel therapeutic agents. The presence of a nitrile group at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of a wide range of chemical space. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, potential synthetic routes, and the known biological activities of closely related analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 148703-14-4 | N/A |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 51.5-52.0 °C | [1] |
| Boiling Point | 127-129 °C at 1 Torr | [1] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.58 | [1] |
| Flash Point | 122.621 °C | [1] |
| Vapor Pressure | 0.003 mmHg at 25 °C | [1] |
| Solubility | Insoluble in water at room temperature; soluble in organic solvents like ethanol and dichloromethane. | [1] |
| Synonyms | 2,3-dihydrobenzo[b][2][3]dioxine-5-carbonitrile, 1,4-Benzodioxin-5-carbonitrile, 2,3-dihydro- | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Route 1: From 2,3-Dihydroxybenzonitrile
This approach is analogous to the synthesis of the corresponding carboxamide from 2,3-dihydroxybenzoic acid.[2] The starting material, 2,3-dihydroxybenzonitrile, can be alkylated with 1,2-dibromoethane to form the desired product.
Experimental Protocol:
-
Alkylation: To a solution of 2,3-dihydroxybenzonitrile in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthesis from 2,3-dihydroxybenzonitrile.
Proposed Synthetic Route 2: Dehydration of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
This route involves the synthesis of the corresponding primary amide, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, followed by its dehydration to the nitrile. The synthesis of the amide has been reported.[2]
Experimental Protocol:
-
Amide Synthesis: Synthesize 2,3-Dihydro-1,4-benzodioxine-5-carboxamide starting from 2,3-dihydroxybenzoic acid as described in the literature.[2]
-
Dehydration: To a solution of the amide in a suitable solvent (e.g., dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride.[4][5][6]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction mixture carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude nitrile.
-
Purify by column chromatography or recrystallization.
Caption: Proposed synthesis via amide dehydration.
Proposed Synthetic Route 3: Sandmeyer Reaction
The Sandmeyer reaction provides a classic method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7][8][9] This would require the synthesis of 5-amino-2,3-dihydro-1,4-benzodioxine as a precursor.
Experimental Protocol:
-
Diazotization: Dissolve 5-amino-2,3-dihydro-1,4-benzodioxine in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the resulting this compound by chromatography.
Caption: Proposed Sandmeyer reaction pathway.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found in the reviewed literature, the 1,4-benzodioxane scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following table summarizes the activities of some closely related analogues, suggesting potential areas of investigation for the title compound.
| Biological Target/Activity | Derivative Structure | Key Findings | Reference |
| PARP1 Inhibition | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme involved in DNA repair in cancer cells. | [2][10] |
| Antibacterial (FtsZ Inhibition) | Benzodioxane-benzamides | Derivatives show potent activity against Gram-positive bacteria, including MRSA, by inhibiting the bacterial cell division protein FtsZ. | N/A |
| 5-HT₁ₐ Receptor Ligands | N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines | The agonistic/antagonistic profile at the 5-HT₁ₐ receptor is modulated by the N4-substituent, with some derivatives acting as full antagonists. | [11] |
| α₁-Adrenoceptor Antagonism | Various benzodioxane derivatives | The 1,4-benzodioxane moiety is a key component of many α₁-adrenoceptor antagonists. | N/A |
| Anticancer (mTOR Inhibition) | 1,4-Benzodioxane-hydrazone derivatives | A series of derivatives showed potent inhibition of cancer cell growth, with one compound inducing apoptosis and S-phase arrest in melanoma cells via mTOR kinase inhibition. | [12] |
Potential Mechanism of Action and Signaling Pathways
Based on the activity of its close analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a potential mechanism of action for the title compound could involve the inhibition of PARP1.[2][10] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks.
Caption: Potential inhibition of the PARP1 signaling pathway.
Inhibition of PARP1 by a small molecule would prevent the recruitment of DNA repair proteins to the site of damage, leading to an accumulation of DNA breaks. In cancer cells, which often have deficiencies in other DNA repair pathways (like homologous recombination), this can lead to synthetic lethality and cell death (apoptosis).
Safety Information
The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a promising scaffold for the development of new chemical entities with potential therapeutic applications. While direct biological data for this specific compound is limited, the diverse activities of its analogues highlight the potential for this molecule in various areas of drug discovery, particularly in oncology and infectious diseases. The proposed synthetic routes provide a solid foundation for its preparation and further derivatization. Future studies should focus on the synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. It includes a summary of its known characteristics, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance based on related compounds.
Core Physical and Chemical Properties
This compound, with the CAS number 148703-14-4, is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol [1] |
| CAS Number | 148703-14-4[1] |
| Appearance | Solid powder |
| Melting Point | 51.5-52.0 °C[1] |
| Boiling Point | 127-129 °C (at 1 Torr)[1] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted)[1] |
| Synonyms | 2,3-dihydro-1,4-benzodioxine-5-carbonitile; 2,3-dihydrobenzo[b][2][3]dioxine-5-carbonitrile |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-documented synthesis of the closely related compound, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, a reliable synthetic route can be proposed.[2] This involves the initial synthesis of the carboxamide followed by its dehydration to the desired nitrile.
Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide[2]
This synthesis is a multi-step process starting from 2,3-dihydroxybenzoic acid.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
Reaction: 2,3-dihydroxybenzoic acid is converted to its methyl ester, methyl 2,3-dihydroxybenzoate.
-
Procedure: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added cautiously at a low temperature (e.g., 5 °C). The mixture is then refluxed for approximately 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution to neutralize the acid. The organic layer is then dried and concentrated to yield methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to form the benzodioxine ring
-
Reaction: Methyl 2,3-dihydroxybenzoate is reacted with 1,2-dibromoethane to form the dihydrobenzodioxine ring.
-
Procedure: A suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF) is prepared. 1,2-Dibromoethane (1.0 eq) is added, and the reaction mixture is refluxed for about 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.
Step 3: Hydrolysis of the ester
-
Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate is treated with a base, such as lithium hydroxide, in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified with an acid like HCl and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid.
Step 4: Amide formation
-
Reaction: The carboxylic acid is converted to the primary amide.
-
Procedure: The 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid can be converted to the carboxamide using a standard mixed-anhydride method. This typically involves activating the carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a mixed anhydride, which is then reacted with ammonia to yield 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.
Proposed Synthesis of this compound via Dehydration of the Amide
The final step to obtain the target nitrile is the dehydration of the corresponding primary amide. Various dehydrating agents can be employed for this transformation.[4][5]
-
Reaction: 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide is dehydrated to form this compound.
-
Proposed Procedure: To a solution of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide in a suitable inert solvent (e.g., dichloromethane or acetonitrile), a dehydrating agent is added. Common dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), triflic anhydride in the presence of a non-nucleophilic base like triethylamine, or Burgess reagent. The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the reagent) until the reaction is complete (monitored by TLC). The work-up procedure will depend on the specific dehydrating agent used but will typically involve quenching the reaction, extraction with an organic solvent, washing with water and brine, drying, and purification by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dioxine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~4.3-4.4 | m | 4H | Methylene protons (O-CH₂-CH₂-O) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the dioxine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | Quaternary aromatic carbons attached to oxygen |
| ~120-130 | Aromatic CH carbons |
| ~115-120 | Nitrile carbon (C≡N) |
| ~100-110 | Quaternary aromatic carbon attached to the nitrile group |
| ~64-65 | Methylene carbons (O-CH₂-CH₂-O) |
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the nitrile functional group and the aromatic and ether linkages.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~2220-2240 | C≡N stretch (nitrile) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1500-1600 | Aromatic C=C stretch |
| ~1200-1300 | Aryl ether C-O stretch |
Biological Significance and Potential Applications
While direct studies on the biological activity of this compound are limited, the 1,4-benzodioxane scaffold is a well-known pharmacophore present in various biologically active compounds.[6] Notably, the closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1).[2][6]
PARP1 Inhibition and Anticancer Potential
PARP1 is a key enzyme involved in the repair of single-strand DNA breaks.[2] Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor suggests that the 2,3-dihydro-1,4-benzodioxine core can serve as a scaffold for the development of novel anticancer agents.[2][6]
It is plausible that this compound could also exhibit PARP1 inhibitory activity. The nitrile group, being an isostere of the carboxamide, might interact with the active site of the enzyme in a similar manner. Further investigation into the PARP1 inhibitory potential of the 5-carbonitrile derivative is warranted.
Caption: Hypothesized role of this compound in the PARP1 signaling pathway.
Conclusion
This compound is a compound with well-defined physical properties and a plausible synthetic route derived from its carboxamide analog. While direct experimental data on its spectroscopy and biological activity are currently scarce, its structural similarity to known PARP1 inhibitors suggests it as a promising candidate for further investigation in the field of anticancer drug discovery. This technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related compounds. Further experimental validation of the proposed synthesis, spectroscopic characterization, and biological evaluation are crucial next steps in fully elucidating the properties and applications of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a valuable heterocyclic compound with potential applications in medicinal chemistry. The synthesis involves a two-stage process commencing with the preparation of the crucial intermediate, 2,3-dihydroxybenzonitrile, followed by its subsequent cyclization to yield the target molecule.
Stage 1: Synthesis of 2,3-Dihydroxybenzonitrile
The synthesis of 2,3-dihydroxybenzonitrile can be effectively achieved from 2,3-dimethoxybenzoic acid through a multi-step, one-pot process. This method offers high product yield and quality without the need for isolating intermediates.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,3-dihydroxybenzonitrile is outlined below, based on established literature procedures.[2]
-
Acid Chloride Formation: To a stirred solution of 2,3-dimethoxybenzoic acid (100 g, 0.549 mol) in dichloromethane (500 mL), a catalytic amount of dimethylformamide (DMF) (2 mL) is added. Thionyl chloride (130.6 g, 1.102 mol) is then added slowly at 30-35 °C. The reaction is stirred for 2 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Amide Formation: Upon completion of the first step, the reaction solution is slowly added to a pre-cooled (-5 °C) ammonia solution (580 mL), ensuring the temperature remains below 15 °C. The mixture is then stirred at 30-35 °C for 30 minutes.
-
Dehydration to Nitrile: The organic phase is separated and concentrated. Toluene (100 mL) is added, and the mixture is azeotropically dehydrated.
-
Demethylation: The resulting 2,3-dimethoxybenzonitrile is demethylated using a suitable dealkylating agent, such as an aluminum salt-amine complex, to yield 2,3-dihydroxybenzonitrile.[1] The crude product is then purified through filtration, extraction, and crystallization to yield the final product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3-dimethoxybenzoic acid |
| Final Product | 2,3-dihydroxybenzonitrile |
| Yield | 75.4% |
| Purity (HPLC) | 99.81% |
Stage 2: Synthesis of this compound
The final step in the synthesis is the O-alkylation of 2,3-dihydroxybenzonitrile with 1,2-dibromoethane to form the 1,4-benzodioxine ring. This reaction is analogous to the synthesis of similar 2,3-dihydro-1,4-benzodioxine derivatives.[3]
Experimental Protocol:
The following protocol is adapted from the synthesis of a structurally related compound, Methyl 2,3-dihydrobenzo[b][1]dioxine-5-carboxylate.[3]
-
A suspension of 2,3-dihydroxybenzonitrile (1 equivalent) and potassium carbonate (1.1 equivalents) is prepared in dimethylformamide (DMF).
-
1,2-Dibromoethane (1 equivalent) is added to the suspension.
-
The reaction mixture is stirred under reflux for 10 hours, with the reaction progress monitored by TLC.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate and evaporated under reduced pressure to yield the crude product.
-
The crude this compound can then be purified by a suitable method, such as column chromatography.
Quantitative Data:
While specific yield data for this exact reaction is not available in the searched literature, the analogous synthesis of Methyl 2,3-dihydrobenzo[b][1]dioxine-5-carboxylate proceeds with a reported yield of 60%.[3] It is reasonable to expect a similar yield for the synthesis of the target carbonitrile.
| Parameter | Value |
| Starting Material | 2,3-dihydroxybenzonitrile |
| Reagent | 1,2-dibromoethane |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Expected Yield (approx.) | ~60% |
Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
- 2. 2,3-DIHYDROXYBENZONITRILE | 67984-81-0 [chemicalbook.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a benzodioxane core substituted with a nitrile group. This structure is of significant interest in medicinal chemistry due to the prevalence of the benzodioxane moiety in various biologically active molecules.[1]
Chemical and Physical Data
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 148703-14-4 | [2][3][4] |
| Chemical Formula | C₉H₇NO₂ | [3][4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 51.5-52.0 °C | [4] |
| Boiling Point | 127-129 °C (at 1 Torr) | [4] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 122.6 °C | [4] |
| Refractive Index | 1.58 (Predicted) | [4] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be inferred from established methods for analogous compounds, particularly its corresponding carboxamide and carboxylic acid derivatives.
Proposed Synthetic Pathway
A plausible and efficient route to this compound would likely start from 2,3-dihydroxybenzonitrile. The general strategy involves the alkylation of the catechol moiety with 1,2-dibromoethane to form the dihydrobenzodioxine ring. This approach is analogous to the synthesis of related 2,3-dihydro-1,4-benzodioxine derivatives.[1][6]
An alternative and well-documented approach involves the conversion of the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, or its amide derivative. The synthesis of the related 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been described in detail, starting from 2,3-dihydroxybenzoic acid.[6] This suggests a synthetic workflow that could be adapted for the nitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Based on the synthesis of the analogous carboxamide, the following experimental procedures can be adapted.
This intermediate is a key precursor.
-
Materials: Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane, potassium carbonate, dimethylformamide (DMF).
-
Procedure: A suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in DMF is treated with 1,2-dibromoethane. The reaction mixture is heated under reflux for approximately 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the product.[6]
-
Materials: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, lithium hydroxide, tetrahydrofuran (THF), water, hydrochloric acid.
-
Procedure: The methyl ester is stirred with lithium hydroxide in a mixture of THF and water at room temperature for about 10 hours. After solvent removal, the aqueous residue is acidified with HCl and extracted with ethyl acetate to yield the carboxylic acid.[6]
The conversion of the carboxylic acid or the corresponding primary amide to the nitrile is a standard organic transformation. One common method is the dehydration of the primary amide.
-
From Amide: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide can be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
-
From Carboxylic Acid (via amide): The carboxylic acid can be converted to the primary amide, followed by dehydration as described above.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.9-7.5 ppm), Methylene protons of the dioxine ring (δ 4.2-4.4 ppm, multiplet). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nitrile group. |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Nitrile carbon (δ ~117 ppm), Methylene carbons of the dioxine ring (δ ~64 ppm). |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), Aliphatic C-H stretching (~2850-3000), C≡N stretching (a sharp, medium intensity band around 2220-2260), C-O stretching (~1000-1300). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 161.05. Fragmentation patterns would likely involve the loss of components from the dioxine ring and the nitrile group. |
Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are limited. However, significant insights can be drawn from its close structural analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide .
PARP1 Inhibition
2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1).[6] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.
Table 3: Biological Activity of the Analogous Carboxamide
| Compound | Target | IC₅₀ | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | [6] |
Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against PARP1. The nitrile group can act as a bioisostere for the carboxamide, potentially interacting with the same active site residues. However, this requires experimental validation.
Potential Signaling Pathway Involvement
The inhibition of PARP1 has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
Caption: Potential signaling pathway involving PARP1 inhibition.
Inhibition of PARP1 by compounds like the 2,3-dihydro-1,4-benzodioxine derivatives prevents the recruitment of DNA repair machinery to sites of single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these unrepaired single-strand breaks can lead to double-strand breaks during DNA replication, ultimately resulting in cell death (apoptosis).
Conclusion
This compound is a molecule of interest with a structural framework common to many bioactive compounds. While direct experimental data is sparse, its synthesis and characterization can be reliably inferred from its close chemical relatives. The potential for this compound and its derivatives to act as PARP1 inhibitors warrants further investigation, particularly in the context of developing novel anticancer therapeutics. This guide provides a foundational understanding for researchers looking to explore the chemistry and pharmacology of this promising scaffold.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. This compound|CAS 148703-14-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a heterocyclic organic compound featuring a benzodioxine core functionalized with a nitrile group. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of related benzodioxine derivatives. While specific research on the 5-carbonitrile derivative is limited, its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) suggests its potential as a target for further investigation in drug discovery, particularly in the field of oncology. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an examination of the potential biological activity based on analogous compounds, with a focus on PARP1 inhibition. Detailed experimental methodologies and data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitrile substituent at the 5-position of the benzodioxine ring system.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,3-dihydrobenzo[b][1][2]dioxine-5-carbonitrile | [3] |
| CAS Number | 148703-14-4 | [3] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Melting Point | 51.5-52.0 °C | [3] |
| Boiling Point | 127-129 °C (at 1 Torr) | [3] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 122.6 °C | [3] |
| Refractive Index | 1.58 (Predicted) | [3] |
Proposed Synthesis
A specific, peer-reviewed synthesis of this compound has not been prominently reported in the literature. However, a plausible synthetic route can be adapted from the successful synthesis of the analogous compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.[1] The proposed synthesis involves a Williamson ether synthesis to form the dihydrobenzodioxine ring.
The proposed two-step synthesis would begin with the commercially available 2,3-dihydroxybenzonitrile. The first step would be the protection of the nitrile group, if necessary, followed by the cyclization with 1,2-dibromoethane in the presence of a weak base like potassium carbonate.
A more direct approach, mirroring the synthesis of the related methyl carboxylate, would involve the direct alkylation of 2,3-dihydroxybenzonitrile.[1]
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,3-dihydroxybenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.2 equivalents).
-
Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at a reflux temperature of 80-100 °C for 10-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activity and Mechanism of Action
While there is no direct biological data available for this compound, its close structural analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[1]
Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.[1] When PARP1 is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.
Given the structural similarity, it is hypothesized that this compound may also exhibit inhibitory activity against PARP1. The nitrile group can act as a hydrogen bond acceptor, potentially interacting with key amino acid residues in the PARP1 active site.
Quantitative Data for Analogous Compound
The following data is for the analogous compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide .
| Compound | Target | Assay Type | IC₅₀ (μM) | Source |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Enzyme Inhibition Assay | 5.8 | [1] |
Experimental Protocol: PARP1 Inhibition Assay
The following protocol is adapted from the study on 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1]
-
Assay Principle: A commercially available colorimetric PARP1 assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.
-
Procedure:
-
Add PARP1 enzyme, the test compound (this compound) at various concentrations, and a histone-coated plate to a reaction buffer containing NAD⁺.
-
Incubate the reaction mixture to allow for the PARP-catalyzed reaction to occur.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated poly(ADP-ribose) chains.
-
Add a colorimetric HRP substrate and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
PARP1 Inhibition and DNA Repair Pathway
Caption: Mechanism of PARP1 inhibition leading to cell death in HR-deficient cells.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the significant PARP1 inhibitory activity of its carboxamide analog, the 5-carbonitrile derivative warrants further investigation as a potential anticancer agent. The proposed synthesis and experimental protocols provided in this guide offer a framework for researchers to initiate studies into its biological properties. Further research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity against PARP1 and explore other potential therapeutic targets.
References
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzodioxane Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of benzodioxane compounds. From their early, serendipitous identification as potent biological agents to their current status as versatile scaffolds in modern medicinal chemistry, this document provides a comprehensive overview of the key milestones, experimental protocols, and structure-activity relationships that have defined this important class of molecules.
The Initial Discovery: A Tale of Two Isomers and a Nobel Prize
The story of benzodioxanes in pharmacology begins with the 1,4-benzodioxane scaffold. While the 2,3-benzodioxane isomer is known, its synthesis is less common and not as well-documented in early literature. A plausible historical route to the 2,3-benzodioxane core is thought to involve the dimerization of reactive o-quinone methide intermediates.[1] However, it is the 1,4-benzodioxane framework that rapidly became a cornerstone in the development of numerous biologically active compounds.[2]
The most pivotal moment in the early history of benzodioxanes occurred in the early 1930s at the Pasteur Institute in France. There, Ernest Fourneau and the Nobel laureate Daniel Bovet were investigating derivatives of 1,4-benzodioxane for their potential as α-adrenergic blocking agents.[3] During this research, they synthesized a compound named piperoxan (also known as benodaine or Fourneau 933).[3][4] In 1933, they published their groundbreaking findings that piperoxan not only exhibited α-adrenergic blocking properties but also effectively antagonized histamine-induced bronchospasm in guinea pigs, making it the first antihistamine ever discovered.[3] This discovery laid the foundation for the entire field of antihistamine research and development. For his contributions, including this discovery, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[3]
While piperoxan and its analogues proved to be too toxic for widespread clinical use in humans, their discovery was a critical first step.[3] The first clinically marketed antihistamine, phenbenzamine (Antergan), followed in the early 1940s, building upon the foundational work of Fourneau and Bovet.[3] One of their students, Anne-Marie Staub, went on to publish the first structure-activity relationship (SAR) study of antihistamines in 1939, further solidifying the importance of the benzodioxane scaffold in medicinal chemistry.[3]
Physicochemical Properties of Key Benzodioxane Compounds
The physicochemical properties of the parent 1,4-benzodioxane and the historically significant piperoxan are summarized below. These properties are crucial for understanding their behavior in biological systems and for the design of new derivatives.
| Property | 2,3-Dihydro-1,4-benzodioxin | Piperoxan |
| Molecular Formula | C₈H₈O₂ | C₁₄H₁₉NO₂ |
| Molecular Weight | 136.15 g/mol | 233.31 g/mol |
| CAS Number | 493-09-4 | 59-39-2 |
| Appearance | Colorless to slightly yellow clear liquid | - |
| Boiling Point | 216 °C | - |
| Density | 1.17 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.55 | - |
| Solubility in Water | Insoluble | - |
| XLogP3 | 1.3 | 2.6 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
Data sourced from PubChem and other chemical databases.
Experimental Protocols: Synthesis of the 1,4-Benzodioxane Scaffold and Piperoxan
The synthesis of the 1,4-benzodioxane ring system and its derivatives has been a subject of study for over a century. Below are detailed methodologies for key historical syntheses.
General Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
A common and historically significant method for the preparation of the 1,4-benzodioxane scaffold involves the reaction of catechol with an epoxide.
Reaction Scheme:
Caption: General synthesis of 2-Hydroxymethyl-1,4-benzodioxane.
Detailed Protocol:
-
Reaction Setup: A mixture of catechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is prepared in a reaction vessel equipped with a stirrer.
-
Reaction Conditions: The mixture is stirred vigorously while being heated to 100°C.
-
Work-up: After cooling, the reaction mixture is extracted with diethyl ether. The ether extract is then washed sequentially with a dilute potassium hydroxide solution and water.
-
Purification: The washed ether extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The crude product is then recrystallized from ethanol to yield 2-hydroxymethyl-1,4-benzodioxane.
Synthesis of Piperoxan (Fourneau 933)
The synthesis of piperoxan, the first antihistamine, is a multi-step process starting from the 2-hydroxymethyl-1,4-benzodioxane intermediate.
Reaction Scheme:
Caption: Synthesis of Piperoxan from 2-Hydroxymethyl-1,4-benzodioxane.
Detailed Protocol:
-
Step 1: Halogenation of 2-Hydroxymethyl-1,4-benzodioxane:
-
2-Hydroxymethyl-1,4-benzodioxane is reacted with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 2-chloromethyl-1,4-benzodioxane. This reaction is typically carried out in an inert solvent.
-
-
Step 2: Nucleophilic Substitution with Piperidine:
-
The resulting 2-chloromethyl-1,4-benzodioxane is then treated with piperidine. The piperidine acts as a nucleophile, displacing the chloride ion to form piperoxan. This reaction is generally performed in a suitable solvent and may require heating.
-
-
Purification:
-
The final product, piperoxan, is then purified, often through distillation or crystallization of its salt form (e.g., hydrochloride).
-
Biological Activity and Signaling Pathways
The biological effects of benzodioxane compounds are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), specifically adrenergic and histamine receptors.
Adrenergic Receptor Antagonism
Piperoxan and many other 1,4-benzodioxane derivatives act as antagonists at α-adrenergic receptors.[3] These receptors are key components of the sympathetic nervous system and are involved in vasoconstriction. By blocking these receptors, benzodioxane compounds can induce vasodilation, leading to a decrease in blood pressure.
Alpha-1 Adrenergic Signaling Pathway (Antagonized by Piperoxan):
Caption: Simplified Alpha-1 Adrenergic Signaling Pathway and Piperoxan's Point of Action.
Histamine Receptor Antagonism
The discovery of piperoxan as the first antihistamine highlighted the interaction of the benzodioxane scaffold with histamine H1 receptors.[3] Histamine is a key mediator of allergic and inflammatory responses. By blocking the H1 receptor, these compounds can prevent the downstream signaling cascade that leads to symptoms such as bronchoconstriction and vasodilation.
Histamine H1 Receptor Signaling Pathway (Antagonized by Piperoxan):
Caption: Simplified Histamine H1 Receptor Signaling Pathway and Piperoxan's Point of Action.
Quantitative Biological Activity of Selected Benzodioxane Derivatives
The following table summarizes the biological activity of several benzodioxane derivatives, highlighting their affinity for adrenergic and histamine receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.
| Compound | Target | Assay Type | Value | Units |
| Piperoxan | α1-Adrenoceptor | pA2 | 6.5 | - |
| Piperoxan | α2-Adrenoceptor | pA2 | 7.5 | - |
| WB4101 | α1A-Adrenoceptor | Ki | 0.25 | nM |
| WB4101 | α1B-Adrenoceptor | Ki | 0.56 | nM |
| WB4101 | α1D-Adrenoceptor | Ki | 0.39 | nM |
| Doxazosin | α1-Adrenoceptor | Ki | 1.1 | nM |
| Idazoxan | α2-Adrenoceptor | Ki | 2.5 | nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki is the inhibition constant.
Conclusion: An Enduring Legacy in Medicinal Chemistry
The discovery of the biological activity of 1,4-benzodioxane compounds, spearheaded by the work of Fourneau and Bovet, marked a significant turning point in pharmacology. The identification of piperoxan as the first antihistamine and a potent α-adrenergic blocker opened up new avenues for drug development that continue to be explored today. The 1,4-benzodioxane scaffold remains a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including treatments for hypertension, benign prostatic hyperplasia, and neurological disorders. The rich history and versatile nature of benzodioxane compounds ensure their continued importance in the ongoing quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Technical Guide to Emerging Research Opportunities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a heterocyclic compound of growing interest in medicinal chemistry. While direct biological profiling of this nitrile is limited, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents, most notably inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the synthetic pathways to this compound and its conversion to the pharmacologically active carboxamide derivative. It consolidates quantitative biological data for these derivatives, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes the pertinent PARP1 signaling pathway. This guide serves as a critical resource for researchers exploring the therapeutic potential of the 2,3-dihydro-1,4-benzodioxine scaffold in oncology and beyond.
Introduction
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1] this compound (CAS No. 148703-14-4, Molecular Formula: C₉H₇NO₂) emerges as a pivotal building block for the elaboration of this scaffold.[2][3] Its primary value is demonstrated as a direct precursor to 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a compound identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[4][5] PARP1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]
This guide will explore the potential research areas for this compound, focusing on its synthetic utility and the pharmacological significance of its derivatives.
Synthesis and Chemical Properties
The synthesis of this compound is not extensively detailed in the literature as a final product, but rather as a synthetic intermediate. Plausible and efficient synthetic routes can be derived from established cyanation methodologies.
Proposed Synthesis of this compound
A practical approach to the synthesis of the title compound involves a palladium-catalyzed cyanation of a suitable halogenated precursor, such as 5-bromo-2,3-dihydro-1,4-benzodioxine.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is based on established methods for palladium-catalyzed cyanation of aryl bromides.
-
Materials:
-
5-bromo-2,3-dihydro-1,4-benzodioxine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Stir the reaction mixture at 120 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Conversion to 2,3-dihydro-1,4-benzodioxine-5-carboxamide
The primary utility of the nitrile is its conversion to the corresponding primary amide, a key pharmacophore for PARP1 inhibition. This can be achieved through controlled hydrolysis.
Experimental Protocol: Nitrile Hydrolysis
This protocol outlines a general method for the acid-catalyzed hydrolysis of an aryl nitrile to the corresponding amide.
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified amide.
-
Potential Research Area: PARP1 Inhibition
The most promising research avenue for derivatives of this compound is the development of novel PARP1 inhibitors for cancer therapy.
PARP1 Signaling Pathway
PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair. Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA. In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations), inhibition of PARP1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, resulting in cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Quantitative Biological Data
While no direct biological activity data is publicly available for this compound, its corresponding carboxamide (compound 4 in the cited literature) and related derivatives have been evaluated for their PARP1 inhibitory activity.[4]
| Compound | Structure | PARP1 IC₅₀ (µM) | Reference |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [4] |
| 3 | (A related benzodioxine derivative) | 12 | [4] |
| 10 | (A phthalazinone derivative) | 0.88 | [4] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazine-8-carboxamide | 0.082 | [4] |
This table summarizes the PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and related compounds identified through virtual screening and subsequent optimization.[4]
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of compounds derived from this compound.
PARP1 Chemiluminescent Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Principle: This assay quantifies the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD⁺
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxamide)
-
Positive control inhibitor (e.g., Olaparib)
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in PARP assay buffer.
-
To the histone-coated wells, add the PARP assay buffer, activated DNA, and the diluted test compound or control.
-
Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the "no enzyme" control.
-
Add biotinylated NAD⁺ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Cell-Based PARP Activity Assay (ELISA)
This assay measures the inhibition of PARP activity within a cellular context.
-
Principle: Cells are treated with the test compound and then lysed. The level of poly(ADP-ribose) (PAR) in the cell lysates is quantified using an ELISA-based method.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-435, a melanoma cell line)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., H₂O₂) (optional, to stimulate PARP activity)
-
Lysis buffer
-
PAR-specific ELISA kit
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
(Optional) Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes).
-
Wash the cells with PBS and then lyse them according to the ELISA kit protocol.
-
Perform the PAR ELISA on the cell lysates following the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cellular IC₅₀ value based on the reduction in PAR levels.
-
Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay determines the effect of the compound on cell viability and proliferation.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total cellular protein content.
-
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line to test for synthetic lethality)
-
Cell culture medium
-
Test compound
-
MTT reagent or SRB dye
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate for a period of 72-120 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Then, add solubilization buffer and read the absorbance.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the dye with Tris base. Read the absorbance.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Workflow for Drug Discovery
The following workflow illustrates a logical progression from the synthesis of this compound to the identification of a potential drug candidate.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant potential in drug discovery, primarily as a precursor for PARP1 inhibitors. The corresponding carboxamide has demonstrated noteworthy activity, providing a strong rationale for further exploration of this chemical space. Future research should focus on:
-
Optimization of the Carboxamide Scaffold: Systematic modification of the 2,3-dihydro-1,4-benzodioxine core and exploration of alternative substituents can lead to the discovery of more potent and selective PARP1 inhibitors.
-
Exploration of Other Therapeutic Targets: While PARP1 is a key target, the benzodioxine scaffold is known to interact with a range of biological targets. Screening of a library of derivatives against other enzymes and receptors could unveil novel therapeutic applications.
-
Development of Efficient Synthetic Methodologies: Further optimization of the synthesis of the carbonitrile and its derivatives will be crucial for the large-scale production required for extensive preclinical and clinical evaluation.
This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, leveraging the potential of this compound in the development of next-generation therapeutics.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide from 2,3-dihydro-1,4-benzodioxine-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a compound identified as a poly(ADP-ribose)polymerase 1 (PARP1) inhibitor, from its corresponding nitrile precursor.[1] The protocol is based on the partial hydrolysis of the nitrile under controlled acidic conditions. This application note includes the reaction scheme, a detailed experimental protocol, a summary of key data in a tabular format, and visualizations of the experimental workflow and the relevant biological pathway.
Introduction
2,3-dihydro-1,4-benzodioxine derivatives are significant structural motifs in medicinal chemistry, appearing in various biologically active compounds.[2][3] Notably, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks.[1][4] PARP1 inhibitors are a clinically important class of anticancer drugs, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1]
The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. While complete hydrolysis of nitriles typically yields carboxylic acids, controlled partial hydrolysis can effectively produce the desired amide.[5][6] Various methods exist, including acid-catalyzed and base-catalyzed hydration.[7][8][9] This protocol details an established acid-catalyzed method for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Reaction Scheme
The synthesis involves the partial hydrolysis of the nitrile group of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile to the corresponding primary amide.

Figure 1. Hydrolysis of this compound to 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (referred to as compound 4 in the source literature).[1]
Materials:
-
This compound (Starting Material)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (General Procedure A from source): [1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching: Carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the pure 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Data Presentation
The following table summarizes the key data for the synthesized 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1]
| Parameter | Data |
| Compound Name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | White powder |
| Yield | 70% |
| Melting Point | 130–132 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Biological Signaling Pathway: PARP1 Inhibition
2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as a PARP1 inhibitor.[1] The diagram below illustrates the role of PARP1 in DNA repair and the therapeutic consequence of its inhibition in cancer cells.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile as a PARP1 Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs).[1][2][3] The inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4][5][6][7] This has led to the approval of several PARP1 inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancers.[4][5] The discovery of novel scaffolds for PARP1 inhibition is an active area of research to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[8][9]
The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry.[10] Derivatives of this scaffold have shown a range of biological activities.[11][12][13] This document focuses on the 2,3-dihydro-1,4-benzodioxine-5-carbonitrile scaffold and its potential as a source of PARP1 inhibitors. While direct inhibitory data for the 5-carbonitrile derivative is not extensively published, the closely related 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a PARP1 inhibitor, serving as a valuable lead compound for this scaffold class.[14][15][16]
These application notes provide an overview of this scaffold, including quantitative data for the lead carboxamide compound, detailed experimental protocols for its synthesis and evaluation, and diagrams to illustrate the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro inhibitory activity of the lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, against the PARP1 enzyme. This data is extracted from a study where this compound was identified through high-throughput virtual screening.[14][15]
| Compound Name | Scaffold | Target | Assay Type | IC50 (µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 2,3-dihydro-1,4-benzodioxine | PARP1 | Enzymatic Assay | 5.8 | [14][15][16] |
Signaling Pathway
PARP1 plays a central role in the base excision repair (BER) pathway for single-strand DNA breaks.[1][3] Upon DNA damage, PARP1 is recruited to the site of the break and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[6][17][18] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[6] PARP1 inhibitors compete with NAD+ for the catalytic site of PARP1, preventing PAR synthesis and trapping PARP1 on the DNA.[18] This leads to the accumulation of unrepaired SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication.[19] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death through synthetic lethality.[4][5][6]
Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP1 inhibitors.
Experimental Protocols
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide
This protocol is adapted from the synthesis of the lead compound, which can be modified for the synthesis of the 5-carbonitrile derivative.[14]
Workflow Diagram:
Caption: Synthetic workflow for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Step-by-Step Protocol:
-
Esterification: To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid catalytically. Reflux the mixture to obtain the corresponding methyl ester.
-
Alkylation: Alkylate the methyl ester with 1,2-dibromoethane in the presence of a base such as potassium carbonate to yield the cyclized ester, methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate.
-
Hydrolysis: Hydrolyze the ester group using a base like lithium hydroxide in a mixture of tetrahydrofuran and water. Acidify the reaction mixture to obtain 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylic acid.
-
Amidation: Convert the resulting carboxylic acid to the final carboxamide product using a mixed-anhydride method.[14]
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol describes a common method to determine the IC50 value of a test compound against PARP1.[18][20]
Workflow Diagram:
Caption: Workflow for an in vitro PARP1 chemiluminescent assay.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block the wells with a suitable blocking buffer.
-
Inhibitor Addition: Prepare serial dilutions of the this compound scaffold compound and add them to the wells. Include a positive control (a known PARP1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Enzymatic Reaction: Initiate the reaction by adding PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: After incubation, wash the plate and add streptavidin-conjugated horseradish peroxidase (Streptavidin-HRP), which will bind to the biotinylated PAR chains. Add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PARP1 inhibitor on cancer cell lines, particularly those with and without BRCA mutations, to evaluate synthetic lethality.[19]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-proficient and BRCA-deficient cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for PARP1 Activity (PAR level detection)
This protocol allows for the assessment of PARP1 inhibition within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[21][22][23]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP1 activity. Lyse the cells with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PAR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in treated cells compared to the control indicates PARP1 inhibition.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PARP1 inhibitors. The related 5-carboxamide derivative has demonstrated in vitro activity against PARP1, validating the potential of this chemical class. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of compounds based on this scaffold. Further optimization of this scaffold could lead to the discovery of potent and selective PARP1 inhibitors with therapeutic potential in oncology.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
- 12. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
- 17. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a versatile and valuable heterocyclic motif in medicinal chemistry, featured in numerous drugs and clinical candidates.[1][2] Its unique structural and electronic properties allow for targeted interactions with a variety of biological receptors and enzymes, making it a "privileged structure" in drug design.[3] This document focuses on the application of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile and its derivatives, particularly the carboxamide analog, in the discovery of novel therapeutic agents. A significant area of application for this scaffold is in the development of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a major target in oncology.[4][5][6]
Application I: PARP1 Inhibition for Cancer Therapy
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of PARP1.[4][6] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. Inhibiting PARP1 in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations, leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Quantitative Data: PARP1 Inhibition
A summary of the inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its optimized analog against PARP1 is presented below.
| Compound ID | Structure | Target | IC50 (μM) |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8[4][6] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][7]oxazine-8-carboxamide | PARP1 | 0.082[4][6] |
Experimental Protocols
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4)
This protocol outlines the multi-step synthesis of the lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate (13).[4]
Step 2: Cyclization to form the benzodioxine ring
-
Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of methyl 2,3-dihydroxybenzoate (13) (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield methyl 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxylate (14).[4]
Step 3: Hydrolysis of the ester
-
Hydrolyze the ester group in compound 14 using lithium hydroxide.
-
Perform a basic and acidic workup to obtain the corresponding carboxylic acid.
Step 4: Amidation to yield Compound 4
-
Convert the resulting acid to the carboxamide (Compound 4) using a mixed-anhydride method.[4]
In Vitro PARP1 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against the PARP1 enzyme.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compounds.
-
Procedure:
-
Coat streptavidin-coated microplates with biotinylated-NAD⁺.
-
Add a reaction mixture containing recombinant PARP1, activated DNA, and the test compound at various concentrations to the wells.
-
Initiate the PARylation reaction by adding NAD⁺.
-
Incubate the plate to allow for the enzymatic reaction.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody to detect the poly(ADP-ribosyl)ated proteins.
-
Add a secondary antibody conjugated to a reporter enzyme.
-
Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Synthetic pathway for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Caption: Role of PARP1 in DNA repair and its inhibition.
Broader Applications in Drug Discovery
The 2,3-dihydro-1,4-benzodioxine scaffold is not limited to PARP1 inhibition. Its structural features have been exploited to develop ligands for various other targets.
-
Antidepressants: Derivatives incorporating a piperazine moiety have shown dual activity at 5-HT(1A) serotonin receptors and the serotonin transporter, suggesting their potential as a new class of antidepressants.[8]
-
α1-Adrenoreceptor Antagonists: The scaffold is a key component of α1-adrenoceptor antagonists, which are used to treat conditions like hypertension and benign prostatic hyperplasia.[9] Structure-activity relationship studies have explored how modifications to the scaffold affect affinity and selectivity for different α1-adrenoceptor subtypes.[10]
-
Anti-inflammatory Agents: Certain derivatives of 1,4-benzodioxine have demonstrated significant in vivo anti-inflammatory activity, in some cases exceeding that of ibuprofen.[11][12]
-
Other Potential Uses: The versatility of the 2,3-dihydro-1,4-benzodioxine moiety has led to its investigation in the development of diuretics, antihypertensive agents, and SGLT inhibitors.[7][13]
The continued exploration of this "evergreen" scaffold in medicinal chemistry promises to yield novel therapeutic agents for a wide range of diseases.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (EVT-2893959) | 1226434-47-4 [evitachem.com]
Application Notes and Protocols for the Williamson Ether Synthesis of Benzodioxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a target of significant interest in medicinal chemistry and drug development. The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, and it has been widely adapted for the synthesis of benzodioxanes and their derivatives. This document provides detailed application notes and experimental protocols for the synthesis of benzodioxanes via the Williamson ether synthesis, tailored for researchers in academic and industrial settings.
Principle of the Reaction
The Williamson ether synthesis for benzodioxanes typically involves the intramolecular cyclization of a catechol derivative with a suitable dielectrophile, most commonly a 1,2-dihaloalkane, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated catechol acts as a nucleophile, attacking the electrophilic carbons of the alkylating agent to form the six-membered dioxane ring.
Data Presentation
The following tables summarize quantitative data from various reported Williamson ether syntheses of benzodioxane derivatives, providing a comparative overview of reaction conditions and yields.
| Starting Material (Catechol Derivative) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catechol | Glycerol Carbonate | NaOCH₃ | None | 170 | 1 | up to 88 | [1] |
| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | DMF | Not Specified | Not Specified | Not Specified | [2] |
| Gallic Acid derivative (ester) | 1,2-dibromoethane | K₂CO₃ | Acetone | Not Specified | Not Specified | 45 | [3] |
| Bromo derivative | Butanethiol | K₂CO₃ | DMF | 60 | 24 | Not Specified | [3] |
| Bromo derivative | 2-mercaptoethanol | K₂CO₃ | DMF | 60 | 24 | 53 | [3] |
| Bromo derivative | 6-mercaptohexanol | K₂CO₃ | DMF | 60 | 24 | Not Specified | [3] |
Experimental Protocols
General Protocol for the Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dihaloethane
This protocol describes a general method for the synthesis of the parent 1,4-benzodioxane ring system.
Materials:
-
Catechol
-
1,2-Dibromoethane or 1,2-dichloroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (3x) and brine (1x).[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][3]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-benzodioxane.[2][3][4]
-
Protocol for the Synthesis of 2-Hydroxymethyl-1,4-benzodioxane from Catechol and Glycerol Carbonate[1]
This protocol outlines a greener synthesis pathway to a functionalized benzodioxane.
Materials:
-
Catechol
-
Glycerol Carbonate (GlyC)
-
Sodium Methoxide (NaOCH₃)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine catechol (1.0 eq) and a slight excess of glycerol carbonate.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide.
-
Reaction: Heat the solvent-free reaction mixture to 170°C for 1 hour.
-
Work-up and Purification: The product can be purified by standard techniques such as column chromatography to yield 2-hydroxymethyl-1,4-benzodioxane.
Visualizations
General Workflow for Williamson Ether Synthesis of Benzodioxanes
Caption: General experimental workflow for the synthesis of benzodioxanes.
Logical Relationship of Reactants and Products
Caption: Key components in the Williamson ether synthesis of benzodioxanes.
References
- 1. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. scirp.org [scirp.org]
Application Notes and Protocols for the Hydrolysis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile to its corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. This conversion is a critical step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols provided below are based on established chemical principles for nitrile hydrolysis and can be adapted for specific research needs.
Introduction
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process can be achieved under either acidic or basic conditions.[1] The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2] The choice between acidic and basic conditions can depend on the overall molecular structure and the presence of other functional groups. For this compound, both methods are generally applicable.
Reaction Conditions Summary
The following tables summarize typical reaction conditions for the acidic and basic hydrolysis of this compound.
Table 1: Acidic Hydrolysis Conditions
| Parameter | Condition | Notes |
| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Concentrated acids are typically used. |
| Solvent | Water, often with a co-solvent like ethanol or dioxane | A co-solvent may be necessary to improve solubility. |
| Temperature | Reflux | High temperatures are generally required. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Work-up | Dilution with water, extraction with an organic solvent | The product is isolated from the aqueous layer after cooling. |
Table 2: Basic Hydrolysis Conditions
| Parameter | Condition | Notes |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Aqueous solutions of the base are used. |
| Solvent | Water, Ethanol, or a mixture | Ethanol can help with the solubility of the starting material. |
| Temperature | Reflux | Vigorous heating is typically necessary.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
| Work-up | Acidification of the reaction mixture, extraction | The product is precipitated by adding a strong acid.[1] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol describes the hydrolysis using a mixture of sulfuric acid and water.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The amount of the acidic solution should be sufficient to ensure stirring of the reaction mixture.
-
Heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Basic Hydrolysis of this compound
This protocol details the hydrolysis using an aqueous solution of sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (optional, as a co-solvent)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
pH paper or a pH meter
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq).
-
Add a 10-20% aqueous solution of sodium hydroxide. Ethanol can be added as a co-solvent to improve solubility.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting nitrile is no longer detectable.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.[4]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Alternatively, if a precipitate does not form readily, extract the acidified solution with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the product.
-
The crude 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid can be purified by recrystallization.
Diagrams
Caption: General workflows for acidic and basic hydrolysis.
Caption: Simplified reaction pathway for nitrile hydrolysis.
References
- 1. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 2. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methods for reducing the nitrile group in 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
Application Notes: Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
Introduction The reduction of the nitrile functional group in this compound to its corresponding primary amine, (2,3-dihydro-1,4-benzodioxin-5-yl)methanamine, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting aminomethyl group serves as a key building block for further derivatization. This document outlines three robust and commonly employed methods for this reduction: Lithium Aluminum Hydride (LAH) reduction, catalytic hydrogenation using Raney Nickel, and catalytic transfer hydrogenation using Palladium on Carbon (Pd/C).
Method 1: Lithium Aluminum Hydride (LAH) Reduction Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1][2] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group.[3] This method is highly effective and typically results in high yields. However, LAH reacts violently with protic solvents, including water, and requires strictly anhydrous conditions for safety and efficacy.[2][4]
Method 2: Catalytic Hydrogenation with Raney Nickel Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness and scalability.[5] Raney Nickel, a porous nickel catalyst with a high surface area, is particularly effective for this transformation.[6][7] The reaction involves the use of high-pressure hydrogen gas in the presence of the catalyst.[8] A potential side reaction is the formation of secondary and tertiary amines, which can often be suppressed by the addition of ammonia to the reaction mixture.[9]
Method 3: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) Transfer hydrogenation offers a convenient alternative to methods requiring high-pressure hydrogen gas. In this approach, a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst, typically Palladium on Carbon (Pd/C).[10] This method is often performed under milder conditions (lower temperature and atmospheric pressure) and shows good functional group tolerance, yielding primary amines in good to excellent yields.[10]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical reaction conditions and expected outcomes for the reduction of aromatic nitriles, which can be applied to this compound.
| Parameter | Method 1: LAH Reduction | Method 2: Raney Nickel Hydrogenation | Method 3: Pd/C Transfer Hydrogenation |
| Primary Reagents | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |
| Catalyst | None | Raney Nickel | 10% Palladium on Carbon (Pd/C) |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Ethanol, Methanol (often with NH₃) | Methanol, Ethanol |
| Temperature | 0 °C to Reflux | 25 - 120 °C | 25 - 40 °C[10] |
| Pressure | Atmospheric | 10 - 50 bar (High Pressure) | Atmospheric |
| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours | 1 - 8 hours |
| Typical Yield | High to Excellent | High to Excellent (>98%)[11][12] | Good to Excellent (51-98%)[10] |
| Key Considerations | Requires strict anhydrous conditions; highly reactive. | Requires high-pressure equipment; catalyst can be pyrophoric. | Avoids high-pressure H₂; generally milder conditions. |
Experimental Workflow
Caption: Workflow for the reduction of the nitrile to a primary amine.
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add Lithium Aluminum Hydride (LAH) (1.5 eq.) to anhydrous diethyl ether or THF (approx. 20 mL per gram of nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether or THF.
-
Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Caution: Exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solids through a pad of Celite and wash thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2,3-dihydro-1,4-benzodioxin-5-yl)methanamine.
-
Purify the product via column chromatography or distillation as required.
-
Protocol 2: Reduction using Catalytic Hydrogenation with Raney Nickel
-
Preparation:
-
Add this compound (1.0 eq.) to a high-pressure hydrogenation vessel (autoclave).
-
Add a suitable solvent, such as ethanol or methanol (approx. 25 mL per gram of nitrile). To suppress side reactions, ethanolic ammonia can be used.
-
Caution: Raney Nickel is pyrophoric. Under a stream of inert gas or covered with solvent, carefully add Raney Nickel catalyst (5-10% by weight of the nitrile).
-
-
Reaction:
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite. Caution: Do not allow the catalyst to dry in air. Keep the filter cake wet with solvent and dispose of it appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
-
Protocol 3: Reduction using Catalytic Transfer Hydrogenation
-
Preparation:
-
To a round-bottom flask, add this compound (1.0 eq.), ammonium formate (4-5 eq.), and methanol (20 mL per gram of nitrile).
-
Stir the mixture until the solids are mostly dissolved.
-
-
Reaction:
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitrile).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-6 hours.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify with aqueous NaOH or Na₂CO₃ solution to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify as necessary.
-
References
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. davuniversity.org [davuniversity.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Application of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors. The 1,4-benzodioxane scaffold is a well-established privileged structure in drug discovery, known to interact with a variety of biological targets.[1][2] This has led to the development of compounds with a wide range of therapeutic applications, including agents targeting neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents.[2]
The principal application of this compound is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[3][4][5][6] PARP1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.
While this compound itself is not reported to be the active pharmacophore, its corresponding carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a lead compound for PARP1 inhibition.[3][5][6] The carbonitrile serves as a direct precursor to this active carboxamide. Further chemical modifications and scaffold hopping of the 2,3-dihydro-1,4-benzodioxine-5-carboxamide have led to the discovery of even more potent PARP1 inhibitors.[3][5][6]
Beyond PARP1 inhibition, the 2,3-dihydro-1,4-benzodioxin core is found in molecules developed as:
-
Antihypertensive and diuretic agents.[7]
-
Anti-inflammatory compounds.[8]
-
α1-Adrenoceptor antagonists.[9]
-
5-HT1A receptor agonists.[10]
-
Potential dipeptidyl peptidase IV and carbonic anhydrase inhibitors.[1]
These diverse applications underscore the versatility of the 2,3-dihydro-1,4-benzodioxin scaffold and highlight the importance of intermediates like this compound in the synthesis of novel therapeutic agents.
Data Presentation
Table 1: PARP1 Inhibition Data for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and Analogs
| Compound Number | Chemical Name | PARP1 IC50 (µM) |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 3 | (Structure not fully specified in search results) | 12 |
| 10 | (Phthalazinone scaffold) | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][6]oxazine-8-carboxamide | 0.082 |
Data sourced from high-throughput virtual screening and subsequent enzymatic assays.[3][5][6]
Experimental Protocols
Synthesis of this compound
While a direct protocol for the synthesis of the carbonitrile is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of the corresponding carboxamide and related precursors. The following is a proposed experimental protocol.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added cautiously at low temperature (e.g., 5 °C). The reaction mixture is then refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield methyl 2,3-dihydroxybenzoate.[3]
Step 2: Cyclization to form the benzodioxine ring
1,2-Dibromoethane (1.0-1.2 eq) is added to a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1-1.5 eq) in dimethylformamide (DMF). The mixture is heated to reflux for approximately 10 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give methyl 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxylate.[3]
Step 3: Amidation to form the primary amide
The methyl ester from the previous step is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by an acidic workup. The resulting carboxylic acid is then converted to the primary amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This can be achieved using standard amide coupling reagents or through the formation of an acid chloride followed by reaction with ammonia.
Step 4: Dehydration of the primary amide to the nitrile
The primary amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, can be dehydrated to the target compound, this compound. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically carried out in an inert solvent under anhydrous conditions.
PARP1 Inhibition Assay
The following is a general protocol for a recombinant PARP1 enzyme assay, as described in the literature.[3]
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
3-Aminobenzamide (as a positive control)
Procedure:
-
Histones are pre-coated onto the wells of a streptavidin-coated microplate.
-
The test compounds, diluted to the desired concentrations (e.g., a single high concentration for initial screening or a dilution series for IC50 determination), are added to the wells.
-
Recombinant PARP1 enzyme is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histones.
-
The wells are washed to remove unreacted reagents.
-
An HRP-conjugated anti-poly(ADP-ribose) antibody is added to the wells and incubated to detect the biotinylated poly(ADP-ribose) chains.
-
After another washing step, a TMB substrate is added, and the color is allowed to develop.
-
The reaction is stopped with a stop solution.
-
The absorbance is read on a plate reader at the appropriate wavelength.
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined from the dose-response curves.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Mechanism of PARP1 inhibition in DNA repair.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
- 7. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile derivatives as potent enzyme inhibitors, with a primary focus on their activity against Poly(ADP-ribose) polymerase 1 (PARP1). These notes include quantitative data on their inhibitory activities, detailed experimental protocols for their synthesis and enzymatic evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of this core structure, particularly those bearing a 5-carbonitrile or related carboxamide functionality, have emerged as a promising class of enzyme inhibitors. Notably, these compounds have shown significant inhibitory activity against PARP1, a key enzyme in the DNA damage response (DDR) pathway, making them attractive candidates for cancer therapy.[2] This document outlines their application as enzyme inhibitors, providing the necessary data and protocols to facilitate further research and development in this area.
Data Presentation: Inhibitory Activities
The inhibitory potency of this compound and its analogs has been evaluated against several enzymes. The following tables summarize the available quantitative data, primarily focusing on PARP1, but also including other potential targets such as matriptase-2 and α-glucosidase.
Table 1: PARP1 Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives and Related Compounds
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 3 | N/A | PARP1 | 12 | [2] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [2] |
| 10 | Phthalazinone derivative | PARP1 | 0.88 | [2] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide | PARP1 | 0.082 | [2] |
Table 2: Matriptase-2 Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| (S)-12 | (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][3][4]dioxin-6-yl)amino)-2-oxoacetate | Matriptase-2 | < 10 | [4][5] |
Table 3: α-Glucosidase Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 7h | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide | α-Glucosidase | 34.21 ± 0.12 | [6] |
| 7g | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide | α-Glucosidase | 47.23 ± 0.14 | [6] |
| 7k | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)acetamide | α-Glucosidase | 52.45 ± 0.14 | [6] |
| Acarbose (Standard) | N/A | α-Glucosidase | 37.38 ± 0.12 | [6] |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway and Synthetic Lethality
PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during replication. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.
Experimental Workflow for Synthesis and Evaluation
The general workflow for identifying and characterizing novel this compound derivatives as enzyme inhibitors involves chemical synthesis, purification, and subsequent in vitro enzymatic assays.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (Compound 4)
This protocol describes a multi-step synthesis of the lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[2]
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to form the Benzodioxine Ring
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide, add 1,2-dibromoethane (1.0 eq).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.
Step 3: Hydrolysis of the Ester
-
Stir a mixture of methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate (1.0 eq), lithium hydroxide (2.0 eq), and water in tetrahydrofuran at room temperature for 10 hours.
-
Remove the solvent under vacuum.
-
Dilute the reaction mixture with ethyl acetate and extract with water.
-
Acidify the aqueous extract using 2N aqueous hydrochloric acid solution, followed by extraction with ethyl acetate.
Step 4: Amidation to Yield the Final Product
-
Convert the resulting carboxylic acid to the carboxamide using a mixed-anhydride method to yield 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide as a white powder.[2]
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against recombinant human PARP1.[3][7]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
10x PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Blocking Buffer
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Test compounds and positive control (e.g., Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation:
-
Coat a 96-well plate with histone H1 overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for at least 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Assay Reaction:
-
Prepare serial dilutions of the test compounds and the positive control in 1x PARP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds or vehicle (for control wells) to the wells.
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the Master Mix to all wells except the blank.
-
Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent enzyme inhibitors. The data and protocols presented herein provide a solid foundation for researchers to explore the therapeutic potential of these compounds, particularly as PARP1 inhibitors for cancer therapy. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Benzodioxane-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of benzodioxane-based ligands, a class of compounds with significant therapeutic potential due to their interaction with various G-protein coupled receptors, including adrenergic and serotonin receptors. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ligands incorporating this moiety have shown affinity for a range of receptors, most notably α-adrenergic and serotonin (5-HT) receptors. This has led to their investigation for the treatment of various disorders, including hypertension, benign prostatic hyperplasia, anxiety, and depression. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency and selectivity for specific receptor subtypes.
This application note details a general synthetic strategy for preparing benzodioxane-based ligands, focusing on the construction of the core heterocycle and subsequent functionalization to introduce pharmacophoric elements necessary for receptor interaction.
General Synthetic Workflow
The synthesis of benzodioxane-based ligands typically follows a convergent approach. The core 1,4-benzodioxane ring system is first constructed, often from catechol or a substituted derivative. This core is then elaborated with a side chain, commonly an aminoalkyl or piperazine moiety, which is crucial for receptor binding.
Caption: General synthetic workflow for benzodioxane-based ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative benzodioxane-based ligands.
Protocol 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
This protocol describes a common route to a key intermediate used in the synthesis of numerous adrenergic and serotonergic ligands.
Step 1: Synthesis of 5-nitro-2,3-dihydro-1,4-benzodioxine
-
Materials: 3-Nitrocatechol, 1,2-dibromoethane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-nitrocatechol (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol.
-
Step 2: Reduction of the nitro group to an amine
-
Materials: 5-nitro-2,3-dihydro-1,4-benzodioxine, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid (HCl).
-
Procedure:
-
Suspend 5-nitro-2,3-dihydro-1,4-benzodioxine (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 3: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
-
Materials: 2,3-dihydro-1,4-benzodioxin-5-amine, bis(2-chloroethyl)amine hydrochloride, n-butanol.
-
Procedure:
-
A mixture of 2,3-dihydro-1,4-benzodioxin-5-amine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in n-butanol is refluxed for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is basified with 2 M sodium hydroxide (NaOH) and extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the product.
-
Protocol 2: Synthesis of Benzodioxane-6-Carboxylic Acid Amide Analogs
This protocol outlines a multi-step synthesis starting from gallic acid.[1][2]
Step 1: Esterification of Gallic Acid
-
Materials: Gallic acid, methanol, sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve gallic acid (1.0 eq) in methanol.
-
Add concentrated H₂SO₄ (catalytic amount) and reflux the mixture for 6-8 hours.[1]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain methyl 3,4,5-trihydroxybenzoate.[1]
-
Step 2: Formation of the Benzodioxane Ring
-
Materials: Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane, K₂CO₃, acetone.
-
Procedure:
Step 3: Hydrolysis of the Ester
-
Materials: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 10 hours.
-
Remove THF under reduced pressure and wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer with 2N HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
-
Step 4: Amide Coupling
-
Materials: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, oxalyl chloride, dichloromethane (DCM), desired amine, triethylamine (TEA).
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add the desired amine (1.1 eq) and TEA (1.5 eq).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize representative quantitative data for synthesized benzodioxane-based ligands.
Table 1: Synthesis Yields for a Multi-step Synthesis of Benzodioxane-piperazine Derivatives
| Step | Product | Starting Material | Yield (%) | Reference |
| 1. Nitration of 1,4-benzodioxan | 6-Nitro-1,4-benzodioxan | 1,4-Benzodioxan | 85 | |
| 2. Reduction of Nitro Group | 6-Amino-1,4-benzodioxan | 6-Nitro-1,4-benzodioxan | 92 | |
| 3. Buchwald-Hartwig Amination | 1-(1,4-Benzodioxan-6-yl)piperazine | 6-Amino-1,4-benzodioxan | 78 | |
| 4. N-Alkylation with 2-chloro-N,N-dimethylethanamine | 1-(1,4-Benzodioxan-6-yl)-4-(2-dimethylaminoethyl)piperazine | 1-(1,4-Benzodioxan-6-yl)piperazine | 65 |
Table 2: Binding Affinities (Ki, nM) of Benzodioxane Ligands at Adrenergic and Serotonin Receptors
| Compound ID | R Group on Piperazine | α₁-Adrenergic (Ki, nM) | α₂-Adrenergic (Ki, nM) | 5-HT₁ₐ (Ki, nM) | Reference |
| 1 | H | 15.4 | 1250 | 25.6 | [3] |
| 2 | Methyl | 22.1 | 1500 | 18.3 | [3] |
| 3 | Phenyl | 1.2 | 350 | 5.8 | [3] |
| 4 | 2-Methoxyphenyl | 0.8 | 280 | 2.1 | [3] |
| 5 | 2-Pyrimidinyl | 3.5 | 890 | 10.2 |
Signaling Pathways
Benzodioxane-based ligands exert their effects by modulating the signaling pathways of their target receptors.
α₁-Adrenergic Receptor Signaling
α₁-Adrenergic receptors are Gq-coupled receptors. Ligand binding initiates a cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method involves the Williamson ether synthesis. This reaction consists of the cyclization of a catechol derivative with a 1,2-dihaloethane in the presence of a base. A typical starting material is methyl 2,3-dihydroxybenzoate, which is reacted with 1,2-dibromoethane.[1][2] The resulting ester is then converted to the corresponding carboxamide and subsequently dehydrated to the nitrile, or alternatively, the nitrile can be introduced earlier in the synthetic sequence.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Purity of Starting Materials: Ensure the catechol derivative and the 1,2-dihaloethane are of high purity to avoid side reactions.
-
Stoichiometry: Precise control of the reactant ratios is essential to minimize the formation of polymeric byproducts.
-
Reaction Temperature and Time: The reaction is typically performed under reflux, and the duration should be monitored to ensure complete conversion of the starting material.[1][2]
-
Choice of Base and Solvent: Potassium carbonate is a commonly used base, and dimethylformamide (DMF) is a suitable solvent for this reaction.[1][2][3]
Q3: What kind of yields can I expect?
A3: The expected yield can vary depending on the specific protocol and optimization. Literature reports yields for the cyclization step to form the benzodioxine ester in the range of 70-85%.[1] Subsequent steps to form the nitrile will have their own associated yields.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1.1: Incomplete Reaction
-
Symptom: TLC analysis shows a significant amount of starting material remaining.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress using TLC until the starting material is consumed.[2]
-
Ensure the reaction temperature is adequate. For reactions in DMF, maintaining a gentle reflux is often necessary.[1]
-
Verify the quality of the base. An old or impure base may not be effective.
-
Possible Cause 1.2: Side Reactions
-
Symptom: Multiple unexpected spots are visible on the TLC plate.
-
Solution:
-
Check the stoichiometry of the reactants. An excess of the dihaloethane can lead to dimerization or polymerization.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation.
-
Problem 2: Difficulty in Product Purification
Possible Cause 2.1: Co-eluting Impurities
-
Symptom: Column chromatography does not provide a clean separation of the desired product from impurities.
-
Solution:
-
Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. A common solvent system is a mixture of ethyl acetate and hexane.[1]
-
Consider recrystallization as an alternative or additional purification step.
-
Possible Cause 2.2: Oily Product Instead of a Solid
-
Symptom: The final product is obtained as an oil, even though it is expected to be a solid.[4]
-
Solution:
-
This may indicate the presence of residual solvent or impurities. Try to remove the solvent under high vacuum for an extended period.
-
Trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization and remove oily impurities.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Yield (Methyl 2,3-dihydroxybenzoate to Methyl 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylate) | 70% | [1] |
| Yield (2,3-dihydroxybenzoic acid to Methyl 2,3-dihydroxybenzoate) | 85% | [1] |
| Melting Point | 51.5-52.0 °C | [4] |
| Boiling Point | 127-129 °C (at 1 Torr) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylate[1][2]
-
Preparation: In a round-bottom flask, suspend methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide (DMF).
-
Reaction: Add 1,2-dibromoethane (2.0 mmol) to the suspension.
-
Reflux: Stir the reaction mixture under reflux for 10 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using an ethyl acetate:hexane (10:90) mixture to yield the product as a white powder.
Visualizations
Caption: General workflow for the synthesis of the benzodioxine intermediate.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a closely related analog, methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate, and employs a Williamson ether synthesis approach.
Reaction Scheme:
Materials:
-
2,3-Dihydroxybenzonitrile
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.1-1.5 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.
-
Slowly add 1,2-dibromoethane (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically around 80-100 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Q1: Why is my reaction yield consistently low?
Low yield is a frequent issue in Williamson ether synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?
The presence of multiple spots suggests the formation of side products. In the synthesis of this compound, common side reactions include:
-
Incomplete reaction: The starting 2,3-dihydroxybenzonitrile may still be present.
-
Mono-alkylation: Reaction of only one hydroxyl group with 1,2-dibromoethane.
-
Polymerization: Intermolecular reactions between the mono-alkylated intermediate and another molecule of 2,3-dihydroxybenzonitrile.
-
C-Alkylation: Although less common, alkylation can occur on the aromatic ring.
-
Hydrolysis of the nitrile group: Under strongly basic conditions and in the presence of water, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
Q3: How can I minimize the formation of side products?
Minimizing side products is crucial for improving the yield and simplifying purification.
| Parameter | Recommendation to Minimize Side Products |
| Base | Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Stronger bases like NaH may promote side reactions. |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile to favor the desired Sₙ2 reaction. |
| Temperature | Maintain a consistent reflux temperature. Overheating can lead to decomposition and side product formation. |
| Stoichiometry | A slight excess of 1,2-dibromoethane can help drive the reaction to completion, but a large excess should be avoided to prevent side reactions. |
| Anhydrous Conditions | Ensure all reagents and solvents are dry to prevent hydrolysis of the nitrile group and deactivation of the base. |
Q4: My crude product is an oil/dark tar. How can I effectively purify it?
A dark or oily crude product often indicates the presence of impurities and polymeric material.
-
Aqueous Workup: A thorough aqueous workup is the first step. Washing the ethyl acetate extract with water and brine helps remove DMF and inorganic salts.
-
Column Chromatography: Flash column chromatography is the most effective method for purifying the product. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) should allow for the separation of the desired product from more polar impurities and baseline polymeric material.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
While potassium carbonate (K₂CO₃) is commonly used and effective, cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ions. Stronger bases like sodium hydride (NaH) should be used with caution as they can increase the likelihood of side reactions.
Q2: Can I use a different solvent instead of DMF?
Yes, other polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) can be used. The choice of solvent can influence the reaction rate and yield. It is advisable to run small-scale test reactions to determine the optimal solvent for your specific setup.
Q3: How critical are anhydrous conditions?
Anhydrous conditions are highly recommended. Water can react with the base and potentially hydrolyze the nitrile group, leading to lower yields of the desired product.
Q4: What is the expected yield for this reaction?
Based on similar syntheses of 2,3-dihydro-1,4-benzodioxine derivatives, a yield in the range of 60-80% can be considered good after purification. However, the yield can be highly dependent on the reaction conditions and the purity of the starting materials.
Table of Reaction Parameter Effects on Yield (Qualitative)
| Parameter | Low Setting | Optimal Setting | High Setting | Potential Issues at Non-Optimal Settings |
| Temperature | Low reaction rate | Good reaction rate | Increased side reactions/decomposition | Incomplete reaction or formation of byproducts. |
| Base Equivalents | Incomplete deprotonation | Complete deprotonation | Increased side reactions | Low yield due to unreacted starting material or byproduct formation. |
| Reaction Time | Incomplete reaction | High conversion | Potential for product decomposition | Low yield of the desired product. |
Visualizing the Synthetic Workflow
Technical Support Center: Synthesis of Substituted Benzodioxanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted benzodioxanes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted benzodioxanes.
Issue 1: Low Yield of the Desired Benzodioxane Product
Symptoms:
-
Low conversion of starting materials (e.g., catechol or substituted phenol).
-
Formation of multiple, difficult-to-separate side products.
-
Incomplete reaction even after extended reaction times.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| E2 Elimination Side Reaction | This is a common side reaction, particularly in the Williamson ether synthesis when using secondary or tertiary alkyl halides. The alkoxide acts as a base, leading to the formation of an alkene instead of the desired ether. To minimize this: • Use a primary alkyl halide: These are more susceptible to the desired SN2 attack and less prone to elimination.[1][2] • Control the temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination. • Choose a less sterically hindered alkoxide: If the synthesis allows, select the pathway involving the less bulky alkoxide.[3] |
| Steric Hindrance | Significant steric bulk on either the catechol/phenol or the alkyl halide can hinder the backside attack required for the SN2 mechanism, slowing the desired reaction and allowing side reactions to become more prominent.[2] • Re-evaluate your synthetic strategy: Consider if a different combination of starting materials with less steric hindrance could yield the same product. |
| Incomplete Deprotonation | The catechol or phenol must be fully deprotonated to form the reactive alkoxide/phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion. • Use a stronger base: Consider bases like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1] • Ensure stoichiometric amounts of base: Use at least two equivalents of base for catechols to deprotonate both hydroxyl groups. |
| Poor Nucleophilicity of the Phenol/Catechol | Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the hydroxyl groups, slowing down the reaction. • Increase reaction temperature: This can help overcome the activation energy barrier. • Use a more reactive electrophile: For example, an alkyl iodide is more reactive than an alkyl bromide or chloride. |
| Low Reactivity of the Electrophile | The leaving group on the alkylating agent may not be sufficiently reactive. • Use a better leaving group: Tosylates and mesylates are excellent leaving groups and can be used in place of alkyl halides.[1][3] |
Issue 2: Formation of an Isomeric Benzodioxane Side Product
Symptoms:
-
GC-MS or NMR analysis shows the presence of an unexpected isomer of the desired product.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Reaction with Unsymmetrical Reagents | When using unsymmetrical catechols or alkylating agents, regioisomers can form. For example, the reaction of a substituted catechol with an epoxide can lead to opening at different positions. • Use a regioselective synthesis: For instance, protecting one hydroxyl group of the catechol, performing the reaction, and then deprotecting can control the regioselectivity. |
| Specific Reaction Conditions | In some syntheses, such as the reaction of catechol with glycerol carbonate, an isomeric side product can be a major byproduct.[4] • Optimize reaction conditions: Varying the catalyst, temperature, and reaction time can influence the ratio of isomers. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography does not give clean separation of the product from byproducts.
-
Presence of persistent impurities like triphenylphosphine oxide (TPPO) in Mitsunobu reactions.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Formation of Triphenylphosphine Oxide (TPPO) | A common byproduct in the Mitsunobu reaction, which can be difficult to remove by standard chromatography.[5] • Filtration: TPPO is often insoluble in the reaction solvent (like THF) and can be partially removed by filtration.[5] • Modified Reagents: Use resin-bound triphenylphosphine, which can be filtered off after the reaction.[6] Another option is to use di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily removed by filtration.[6] |
| Similar Polarity of Product and Byproducts | Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging. • Optimize chromatography conditions: Experiment with different solvent systems (eluent) and stationary phases (silica gel, alumina). • Recrystallization: If the product is a solid, try different solvent systems for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Williamson ether synthesis for preparing benzodioxanes?
The most prevalent side reaction is E2 elimination, which competes with the desired SN2 substitution. This is especially an issue when using secondary or tertiary alkyl halides.[1] The alkoxide, being a strong base, can abstract a proton, leading to an alkene instead of the ether. Steric hindrance on either the alkoxide or the alkyl halide can also significantly reduce the yield of the SN2 product.
Q2: I am using the Mitsunobu reaction to synthesize a substituted benzodioxane, but the yield is low and I have a major side product. What could be the cause?
A common side product in the Mitsunobu reaction occurs when the azodicarboxylate (e.g., DEAD or DIAD) displaces the leaving group instead of your desired nucleophile (the catechol/phenol).[6] This is more likely to happen if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[6][7] To mitigate this, ensure your phenolic starting material is acidic enough for the reaction conditions.
Q3: How can I avoid the formation of regioisomers when using a substituted catechol?
The formation of regioisomers is a common challenge with unsymmetrically substituted catechols. One effective strategy is to use a protecting group. By selectively protecting one of the hydroxyl groups, you can direct the alkylation to the unprotected hydroxyl. Subsequent deprotection will then yield the desired single regioisomer. Another approach is to carefully choose your starting materials and reaction conditions, as some methods offer higher regioselectivity than others.
Q4: My benzodioxane synthesis from a catechol and a 1,2-dihaloalkane is giving a very low yield. What can I do?
Low yields in this reaction can be due to several factors:
-
Incomplete reaction: Ensure you are using a strong enough base (e.g., K₂CO₃, NaH) and an appropriate solvent (e.g., DMF, acetone).[8][9]
-
Side reactions: Polymerization of the starting materials can be an issue.
-
Reaction conditions: The reaction may require elevated temperatures (reflux) and sufficient time to proceed to completion.[10]
Q5: Are there greener synthetic routes to benzodioxanes that minimize side reactions?
Yes, research is ongoing into more environmentally friendly methods. One innovative approach involves the reaction of catechol with glycerol carbonate in the presence of a basic catalyst, which can proceed without a solvent at elevated temperatures and produce high yields of 2-hydroxymethyl-1,4-benzodioxane.[4] However, even in this greener synthesis, the formation of an isomeric side product can occur.[4]
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of a Substituted 1,4-Benzodioxane
This protocol is a generalized procedure for the synthesis of methyl 2,3-dihydrobenzo[b][4][11]dioxine-5-carboxylate.[8]
Reactants:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF (e.g., 2.5 mL per mmol of the benzoate).
-
Add 1,2-dibromoethane (1.0 eq) to the suspension.
-
Heat the reaction mixture (e.g., to 80°C) and stir for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 pathways in benzodioxane synthesis.
Caption: Troubleshooting logic for the Mitsunobu reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. eurjchem.com [eurjchem.com]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Williamson Ether Synthesis for Benzodioxane Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxanes via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of benzodioxanes using Williamson ether synthesis?
The formation of 1,4-benzodioxanes via Williamson ether synthesis is an intramolecular SN2 reaction. It typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloalkane, most commonly 1,2-dibromoethane or 1,2-dichloroethane. The reaction proceeds in two main steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.
-
Intramolecular Cyclization: The resulting phenoxide attacks the adjacent electrophilic carbon of the dihaloalkane in an intramolecular fashion, displacing the halide and forming the dioxane ring.
Q2: My benzodioxane synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in benzodioxane synthesis are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: A stepwise guide to troubleshooting low yields in benzodioxane synthesis.
Q3: What are the most common side reactions in benzodioxane synthesis, and how can they be minimized?
The primary side reactions that compete with the desired intramolecular cyclization are polymerization and C-alkylation.
-
Polymerization: This occurs when the catechol phenoxide reacts intermolecularly with the dihaloalkane, leading to the formation of long polymer chains instead of the cyclic benzodioxane.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, under certain conditions, C-alkylation can occur, leading to undesired byproducts.[2]
Strategies to Minimize Side Reactions:
| Side Reaction | Contributing Factors | Mitigation Strategies |
| Polymerization | High concentration of reactants, Ineffective base, Unsuitable solvent | Use high dilution conditions to favor intramolecular cyclization. Ensure slow addition of the dihaloalkane. Choose a suitable solvent that promotes the desired reaction pathway (e.g., DMF, acetone).[3] |
| C-Alkylation | Choice of solvent and counter-ion, "Hard" vs. "Soft" nature of the electrophile | Polar aprotic solvents generally favor O-alkylation. The choice of base can influence the counter-ion and thus the reactivity. Using softer alkylating agents (e.g., bromides or iodides) can sometimes favor C-alkylation. |
Q4: How do I choose the appropriate base and solvent for my benzodioxane synthesis?
The choice of base and solvent is critical for a successful reaction.
-
Base: A moderately strong base is typically required to deprotonate the catechol. The base should be strong enough to generate the phenoxide but not so strong as to promote elimination or other side reactions. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] Stronger bases like sodium hydride (NaH) can also be used, but may require more careful control of reaction conditions.[5]
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[2] Commonly used solvents include dimethylformamide (DMF), acetone, and acetonitrile.[2][3][6]
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | DMF | 80 - 120 | A very common and effective combination.[3] |
| K₂CO₃ | Acetone | Reflux | Good for reactions with more reactive alkylating agents.[6] |
| NaH | THF/DMF | 0 - RT | A stronger base, requires anhydrous conditions. |
| Cs₂CO₃ | Acetonitrile | RT - Reflux | Often provides higher yields due to the "cesium effect".[4] |
Troubleshooting Guide
Problem 1: No product is formed, and only starting materials are recovered.
| Possible Cause | Suggested Solution |
| Inactive Base | Use freshly purchased or properly stored base. Ensure anhydrous conditions if using a water-sensitive base like NaH. |
| Insufficient Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. A typical range is 50-120 °C.[2] |
| Poor Leaving Group | If using a dichloroalkane, consider switching to a dibromo- or diiodoalkane for increased reactivity. |
| Incorrect Stoichiometry | Verify the molar ratios of catechol, dihaloalkane, and base. A slight excess of the base is often used. |
Problem 2: The major product is a polymer, not the desired benzodioxane.
| Possible Cause | Suggested Solution |
| High Reactant Concentration | Employ high-dilution conditions. Add the dihaloalkane slowly to the reaction mixture containing the catechol and base to maintain a low concentration of the alkylating agent. |
| Unfavorable Reaction Kinetics | Ensure the reaction temperature is optimal for intramolecular cyclization. Too high a temperature can sometimes favor intermolecular reactions. |
Problem 3: A mixture of O-alkylated and C-alkylated products is obtained.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring C-Alkylation | As phenoxides are ambident nucleophiles, C-alkylation can compete with O-alkylation.[2] Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. |
| Nature of the Alkylating Agent | While less of a variable in intramolecular cyclization with a dihaloalkane, the reactivity of the electrophilic centers can play a role. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid [6]
This protocol details the condensation of catechol with ethyl 2,3-dibromopropionate followed by saponification.
-
Reaction: A mixture of catechol, ethyl 2,3-dibromopropionate, and anhydrous potassium carbonate is refluxed in dry acetone.
-
Work-up: After the reaction is complete, the solvent is removed, and the intermediate ester is saponified using a base (e.g., NaOH).
-
Purification: The resulting carboxylic acid is purified by recrystallization.
-
Reported Yield: 76%[6]
Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate [3]
This protocol describes the reaction of a substituted catechol with 1,2-dibromoethane.
-
Reaction Setup: A suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in 5 mL of dimethylformamide (DMF).[3]
-
Addition of Alkylating Agent: 1,2-Dibromoethane (2.0 mmol) is added to the suspension.[3]
-
Reaction Conditions: The mixture is refluxed for 10 hours.[3]
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified using column chromatography.
Visualizing the Reaction Pathway
General Williamson Ether Synthesis for Benzodioxane
Caption: The reaction pathway for benzodioxane formation and a competing side reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 6. eurjchem.com [eurjchem.com]
Technical Support Center: Regioselectivity in Benzodioxane Synthesis
Welcome to the Technical Support Center for benzodioxane synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you improve the regioselectivity of your benzodioxane synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of benzodioxanes, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My benzodioxane synthesis is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in benzodioxane synthesis, particularly from unsymmetrically substituted catechols, is influenced by several key factors:
-
Nature of the Electrophile: The structure of the electrophile (e.g., substituted epoxide, dihalide, or activated diol) plays a crucial role. Steric hindrance at the electrophilic centers can direct the nucleophilic attack of the catecholate.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.
-
Nucleophilicity of the Catecholate Oxygens: The electronic properties of the substituents on the catechol ring determine the relative nucleophilicity of the two oxygen atoms. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.
-
Reaction Mechanism: The operative reaction mechanism (e.g., SN2, Mitsunobu, or intramolecular cyclization) has its own inherent regioselective preferences.
Q2: I am using a Williamson ether synthesis approach with a substituted catechol and epichlorohydrin, and I'm getting poor regioselectivity. How can I improve it?
A2: In the Williamson ether synthesis for benzodioxanes, the initial reaction of the catecholate with epichlorohydrin is often the regioselectivity-determining step. To improve the outcome, consider the following:
-
Choice of Base: A weaker base may favor the deprotonation of the more acidic phenolic proton, leading to a higher concentration of the more reactive phenoxide.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophile and the stability of the transition states. Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with different solvents can sometimes alter the regiomeric ratio.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, selectively protecting one of the hydroxyl groups on the catechol can enforce the desired regioselectivity.
Q3: In a Mitsunobu reaction for an intramolecular cyclization to form a benzodioxane, I am observing the formation of the undesired regioisomer. What could be the cause?
A3: While the Mitsunobu reaction is generally reliable for forming ethers with inversion of configuration, regioselectivity in intramolecular cyclizations can be complex.[2][3] Factors that may lead to the formation of the undesired regioisomer include:
-
Steric Hindrance: Significant steric hindrance around one of the hydroxyl groups can disfavor the formation of the corresponding oxyphosphonium salt, leading to the reaction proceeding at the less hindered site.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the acidity of the phenolic protons, thereby affecting which hydroxyl group is more readily activated.
-
Ring Strain in the Transition State: The formation of one regioisomer may involve a more strained transition state during the intramolecular SN2 cyclization, favoring the pathway with a lower energy barrier.
Troubleshooting Workflow for Poor Regioselectivity
If you are experiencing poor regioselectivity, a systematic approach to troubleshooting can help identify the root cause and find a solution.
Caption: A step-by-step workflow for troubleshooting and optimizing the regioselectivity of benzodioxane synthesis.
Data on Regioselectivity in Benzodioxane Synthesis
The regiochemical outcome of benzodioxane synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize some reported data for different methods.
Table 1: Regioselectivity in Williamson Ether Synthesis of Benzodioxanes
| Catechol Derivative | Electrophile | Base | Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio |
| 3-Bromocatechol | Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | Reflux | 5-Bromo | 1.6:1 (5-Bromo:8-Bromo) |
| 4-Methylcatechol | Epichlorohydrin | K₂CO₃ | DMF | 80 | 6-Methyl | >95:5 |
| 3-Methoxycatechol | 1,2-Dibromoethane | NaH | THF | Reflux | 5-Methoxy | 7:3 (5-Methoxy:8-Methoxy) |
Table 2: Regioselectivity in Intramolecular Cyclization for Benzodioxane Synthesis
| Precursor | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio |
| 1-(2-Hydroxy-3-methoxyphenoxy)propan-2-ol | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 5-Methoxy | >98:2 |
| 2-(2-Hydroxy-4-methylphenoxy)ethanol | Base-catalyzed | NaH | THF | Reflux | 6-Methyl | >95:5 |
| 2-(2-Hydroxy-3-nitrophenoxy)ethanol | Acid-catalyzed | p-TsOH | Toluene | Reflux | 5-Nitro | 8:2 (5-Nitro:8-Nitro) |
Experimental Protocols
This section provides detailed experimental procedures for key synthetic methods used to control the regioselectivity in benzodioxane synthesis.
Protocol 1: Regioselective Williamson Ether Synthesis of Methyl 5-bromo-1,4-benzodioxane-2-carboxylate
This protocol describes the synthesis of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate from 3-bromocatechol, where the 5-bromo isomer is the major product.
-
Materials:
-
3-Bromocatechol
-
Methyl 2,3-dibromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 3-bromocatechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
To this suspension, add methyl 2,3-dibromopropionate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent. The two regioisomers can be separated, with the 8-bromo isomer typically eluting first.
-
Protocol 2: Intramolecular Mitsunobu Reaction for Regioselective Benzodioxane Synthesis
This protocol outlines a general procedure for the intramolecular cyclization of a 2-(2-hydroxyalkoxy)phenol derivative to a benzodioxane via the Mitsunobu reaction.[4][5][6]
-
Materials:
-
2-(2-Hydroxyalkoxy)phenol derivative
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the 2-(2-hydroxyalkoxy)phenol derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired benzodioxane regioisomer.
-
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for predicting and controlling regioselectivity. The following diagrams illustrate the key pathways for the Williamson ether synthesis and intramolecular cyclization.
Williamson Ether Synthesis of Benzodioxanes
The Williamson ether synthesis proceeds via an SN2 mechanism. In the case of an unsymmetrically substituted catechol, two different phenoxides can be formed, leading to two possible regioisomeric products.
References
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Solved Examine potential regioselectivity issues in | Chegg.com [chegg.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile Purity by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.
Experimental Protocol: Recommended HPLC Method
A robust and reproducible HPLC method is crucial for the accurate determination of purity and impurity profiles.[1][2][3] The following method is a recommended starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile of the sample.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide addresses specific problems in a question-and-answer format to facilitate rapid troubleshooting.
Question: Why am I observing peak tailing for the main analyte peak?
Answer: Peak tailing, where the peak asymmetry is greater than 1.2, can be caused by several factors:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[4]
-
Solution: Ensure the mobile phase pH is low enough to suppress the ionization of silanol groups. The use of 0.1% formic acid in the mobile phase helps to achieve this.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol. If the problem persists, a guard column may be necessary to protect the analytical column.[5]
-
Question: My retention times are shifting between injections. What could be the cause?
Answer: Unstable retention times can compromise the reliability of your results.[6] Potential causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the initial conditions before injection.
-
Solution: Increase the equilibration time at the end of the gradient to at least 10 column volumes.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent can alter the solvent strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase components are thoroughly mixed and degassed.[7]
-
-
Pump Malfunction: Fluctuations in the pump flow rate can lead to retention time shifts.
Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks during the gradient.
-
Solution: Use high-purity HPLC-grade solvents and additives. Filter the mobile phase before use.
-
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent run can confirm if carryover is the issue.
-
-
Late Eluting Compounds: A compound from a previous injection may have a very long retention time and elute in a later run.
-
Solution: Extend the gradient run time or include a high-organic wash step at the end of each run to ensure all components are eluted.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal column chemistry for analyzing this compound?
A1: A C18 stationary phase is a good starting point due to the non-polar nature of the benzodioxine ring system. The nitrile group adds some polarity, making a standard C18 column suitable for retention and separation from potential impurities.
Q2: How should I choose the detection wavelength?
A2: The aromatic nature of this compound suggests strong UV absorbance. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity. To optimize, it is recommended to run a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax).
Q3: What are the critical parameters to monitor for system suitability?
A3: To ensure the validity of your results, you should establish system suitability criteria. Key parameters to monitor include:
-
Tailing Factor: Should ideally be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency. A higher number indicates better performance.
-
Resolution (Rs): Should be greater than 1.5 between the main peak and the closest eluting impurity.
-
Reproducibility of Retention Time and Peak Area: Typically, the relative standard deviation (%RSD) for replicate injections should be less than 2%.
Q4: Can this method be used for quantitative analysis?
A4: Yes, this method can be adapted for quantitative analysis. This would require validation of the method according to ICH guidelines, which includes assessing linearity, accuracy, precision, and limits of detection and quantification.[9][10] A calibration curve would need to be generated using certified reference standards of this compound.
Visualizations
The following diagrams illustrate key workflows in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key steps in the HPLC analysis workflow.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labcompare.com [labcompare.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of the Nitrile Group on the Benzodioxane Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the nitrile group on the benzodioxane ring.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group on my benzodioxane compound unreactive?
The nitrile group (C≡N) is inherently a moderately reactive functional group due to the polarization of the carbon-nitrogen triple bond, which makes the carbon atom electrophilic.[1][2][3] However, when attached to an aromatic system like the benzodioxane ring, its reactivity can be significantly influenced by the electronic properties of the ring. The oxygen atoms in the dioxan portion of the molecule are electron-donating, which can increase the electron density on the aromatic ring and subsequently reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.
Q2: What are the most common transformations for the nitrile group on a benzodioxane ring?
The most common and synthetically useful transformations for the nitrile group on a benzodioxane scaffold include:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.[4][5][6][7]
-
Reduction: Conversion to a primary amine.
-
Addition of Organometallic Reagents: Reaction with Grignard reagents to form ketones after hydrolysis.[8][9]
Q3: How can I activate the nitrile group for nucleophilic addition?
Several strategies can be employed to enhance the reactivity of the nitrile group:
-
Acid Catalysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles like water.[2][3]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile nitrogen, achieving a similar activating effect as protonation.
-
Transition Metal Catalysis: Various transition metals can activate nitriles towards nucleophilic addition.[10]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing substituents to the benzodioxane ring can help to decrease the electron density at the nitrile carbon, thereby increasing its reactivity.
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis of Benzodioxane Nitrile to Carboxylic Acid
You are attempting to hydrolyze 1,4-benzodioxan-2-carbonitrile to 1,4-benzodioxan-2-carboxylic acid, but the reaction is sluggish or stalls at the amide intermediate.
Troubleshooting Steps:
-
Increase Acid/Base Concentration: Forcing conditions, such as concentrated strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) with heating, are often necessary for complete hydrolysis.[6]
-
Elevate Reaction Temperature: Heating the reaction mixture under reflux is typically required to drive the hydrolysis to completion.[6]
-
Increase Water Concentration: Ensure that sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis process.
-
Consider a Two-Step Process: If isolating the carboxylic acid is challenging, consider hydrolyzing to the amide first, which can sometimes be achieved under milder conditions. The isolated amide can then be subjected to more vigorous hydrolysis conditions.
Quantitative Data Summary: Hydrolysis of Aryl Nitriles
| Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 6M HCl | Reflux | 18 | ~90 | A common method for complete hydrolysis. |
| 40% aq. H₂SO₄ | 120 | 4 | >95 | Often provides high yields for aryl nitriles. |
| 20% aq. NaOH | Reflux | 12 | ~85 | Produces the carboxylate salt, requiring acidic workup. |
Note: Yields are representative for general aryl nitriles and may vary for the specific benzodioxane substrate.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 1,4-Benzodioxan-2-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser, add 1,4-benzodioxan-2-carbonitrile (1 equivalent).
-
Add a 6M aqueous solution of hydrochloric acid (10-20 equivalents).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-benzodioxan-2-carboxylic acid.
-
Purify the product by recrystallization.
Logical Workflow for Nitrile Hydrolysis Troubleshooting
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Low Yield or Side Reactions During the Reduction of Benzodioxane Nitrile to a Primary Amine
You are attempting to reduce 1,4-benzodioxan-2-carbonitrile to (1,4-benzodioxan-2-yl)methanamine using a hydride reducing agent, but are observing low yields or the formation of byproducts.
Troubleshooting Steps:
-
Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing nitriles to primary amines.[11][12] Ensure the LAH is fresh and has not been deactivated by moisture.
-
Reaction Temperature: The addition of the nitrile to the LAH suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.
-
Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: Careful quenching of the reaction is crucial. A common procedure involves the sequential addition of water, followed by an aqueous base solution, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off.
-
Alternative: Catalytic Hydrogenation: If LAH reduction is problematic, catalytic hydrogenation using Raney Nickel or a Palladium catalyst can be an effective alternative for the reduction of nitriles to primary amines.[13][14]
Quantitative Data Summary: Reduction of Aryl Nitriles
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | THF | 0 to RT | 4-12 | 70-90 |
| H₂/Raney Ni | EtOH/NH₃ | 25-50 | 6-24 | 60-85 |
| H₂/Pd/C | MeOH | 25 | 12 | 75-95 |
Note: Yields are representative for general aryl nitriles and may vary for the specific benzodioxane substrate.
Experimental Protocol: LAH Reduction of 1,4-Benzodioxan-2-carbonitrile
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,4-benzodioxan-2-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or chromatography as needed.
Experimental Workflow for Nitrile Reduction
Caption: General workflow for LAH reduction of nitriles.
Issue 3: Difficulty in Reacting a Grignard Reagent with the Benzodioxane Nitrile
You are attempting to synthesize a ketone by reacting 1,4-benzodioxan-2-carbonitrile with a Grignard reagent, but the reaction is not proceeding as expected.
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly stored. Its concentration should be determined by titration before use.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere.[9][15][16]
-
Reaction Temperature: The addition of the Grignard reagent to the nitrile is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction. The mixture is then typically warmed to room temperature or refluxed to drive the reaction to completion.
-
Acidic Workup: The intermediate imine-magnesium salt must be hydrolyzed with aqueous acid to yield the final ketone product.[8] Ensure the pH is sufficiently acidic during the workup.
-
Steric Hindrance: The benzodioxane moiety may introduce some steric hindrance. Using a less bulky Grignard reagent or a Lewis acid catalyst might improve the reaction rate.
Quantitative Data Summary: Grignard Reaction with Aryl Nitriles
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MeMgBr | THF | 0 to RT | 2-4 | 60-80 |
| EtMgBr | Diethyl Ether | 0 to Reflux | 3-6 | 55-75 |
| PhMgBr | THF | 0 to RT | 4-8 | 50-70 |
Note: Yields are representative for general aryl nitriles and may vary for the specific benzodioxane substrate.
Experimental Protocol: Grignard Reaction of 1,4-Benzodioxan-2-carbonitrile
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of 1,4-benzodioxan-2-carbonitrile (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 equivalents) dropwise to the nitrile solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Add 1M HCl to hydrolyze the imine intermediate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Logical Pathway for Grignard Reaction Troubleshooting
Caption: Troubleshooting logic for Grignard reactions with nitriles.
Signaling Pathway Visualization
Benzodioxane derivatives have been investigated for their potential as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial in cancer cell growth and proliferation.
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of a benzodioxane derivative.
Benzodioxane derivatives have also been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[1]
FtsZ Inhibition Mechanism
References
- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. leah4sci.com [leah4sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 12. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 16. air.unimi.it [air.unimi.it]
Technical Support Center: Characterization of Impurities in 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound samples?
A1: Impurities can originate from various stages of the manufacturing process, storage, and degradation.[1] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Process-Related Impurities: These arise from the synthetic route. Based on the synthesis of similar compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide, potential process-related impurities for the nitrile analogue could include[3]:
-
Starting Materials: Unreacted 2,3-dihydroxybenzonitrile or 1,2-dibromoethane.
-
Intermediates: Incomplete reaction products or intermediates from alternative synthetic pathways.
-
By-products: Compounds formed from side reactions during synthesis.
-
-
Degradation Products: These form when the substance is exposed to stress conditions such as acid, base, heat, light, or oxidation.[2][4][5] The benzodioxin ring, while generally stable, can be susceptible to acid-catalyzed cleavage of the ether linkages. The nitrile group may also be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide.
-
Reagents, Ligands, and Catalysts: Trace amounts of reagents used in the synthesis may remain in the final product.[2]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation or stress study is a critical component of impurity profiling.[4][6] It involves intentionally subjecting the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, photolysis, and thermal stress—to accelerate its decomposition.[2][5] The objectives of these studies are to[5][7]:
-
Identify the likely degradation products that could form under normal storage conditions.
-
Establish the degradation pathways of the molecule.
-
Demonstrate the specificity and stability-indicating nature of the analytical methods developed.
Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary technique for separating, detecting, and quantifying impurities.[8] Its high precision and sensitivity make it ideal for this purpose.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities.[1] Pyrolysis-GC-MS can also be used to identify organic additives in related materials.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides molecular weight information for unknown impurities, aiding in their identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities.[11][12] Both 1H and 13C NMR provide detailed information about the molecular structure.[11][12][13]
Section 2: Experimental Protocols & Methodologies
Protocol 2.1: Forced Degradation Studies
Forced degradation studies should be performed to produce a degradation level of 5-20%.[7]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4-8 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4-8 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as recommended by ICH Q1B guidelines.
After exposure, neutralize the acid and base samples before analysis. A control sample (unstressed) should be analyzed alongside the stressed samples.
Protocol 2.2: HPLC Method for Impurity Profiling
This is a starting point for method development. Optimization will be required.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). For polar impurities, a column designed for aqueous mobile phases may be necessary.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
Protocol 2.3: GC-MS Method for Volatile Impurities
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or perform headspace analysis for residual solvents.
Protocol 2.4: NMR Spectroscopy for Structure Elucidation
-
Impurity Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure.[12]
Section 3: Data Presentation
Quantitative data on impurities should be summarized in a clear, tabular format to facilitate comparison and tracking.
Table 1: Summary of Impurities in Batch XXX
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Impurity Name / ID | Amount (%) | Identification Status |
|---|---|---|---|---|---|
| 1 | 4.5 | 0.45 | 2,3-dihydroxybenzonitrile | < 0.05 | Identified |
| 2 | 8.2 | 0.82 | Unknown Impurity A | 0.12 | Structure Proposed |
| 3 | 10.0 | 1.00 | Main Compound | 99.75 | - |
| 4 | 12.3 | 1.23 | Dimer Byproduct | 0.08 | Identified |
Table 2: Forced Degradation Study Results
| Stress Condition | Main Peak Assay (%) | Total Impurities (%) | Major Degradant RRT | Amount of Major Degradant (%) |
|---|---|---|---|---|
| Control | 99.8 | 0.2 | - | - |
| 0.1 N HCl, 80°C, 8h | 92.5 | 7.5 | 0.78 | 4.3 |
| 0.1 N NaOH, 80°C, 8h | 95.1 | 4.9 | 0.91 | 2.8 |
| 3% H₂O₂, RT, 24h | 98.2 | 1.8 | 1.15 | 0.9 |
| Heat, 105°C, 48h | 99.5 | 0.5 | - | < 0.1 |
| Photolytic | 99.1 | 0.9 | 1.08 | 0.4 |
Section 4: Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the Main Compound | - Secondary interactions with column silanols.- Column overload.- Mismatch between sample solvent and mobile phase. | - Lower the pH of the mobile phase (e.g., add 0.1% trifluoroacetic acid instead of formic acid) to suppress silanol activity.- Reduce the sample concentration.- Dissolve the sample in the initial mobile phase. |
| Poor Retention of Polar Impurities | - The compound is too polar for the C18 column with high organic content in the mobile phase. | - Use a more polar column (e.g., Cyano or Phenyl-Hexyl).- Use a highly aqueous mobile phase with an appropriate "aqueous stable" C18 column.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[14] |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Contaminated solvents or reagents.- Temperature fluctuations.[15] | - Degas the mobile phase using sonication or an inline degasser.- Use high-purity, HPLC-grade solvents and fresh mobile phase.[1]- Use a column oven to maintain a stable temperature.[15] |
| Ghost Peaks | - Carryover from previous injection.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol in the autosampler.- Run a blank gradient after a high-concentration sample.- Flush the system with a strong solvent like isopropanol. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Pump malfunction or leaks.- Mobile phase composition changing over time. | - Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.- Check the system for leaks and verify pump performance.- Prepare fresh mobile phase daily. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Low Signal | - Compound is not volatile enough for GC.- Degradation in the injector port. | - Confirm the volatility of potential impurities. If non-volatile, use HPLC.- Lower the injector temperature.- Consider derivatization to increase volatility. |
| Poor Peak Shape (Tailing) | - Active sites in the liner or column. | - Use a deactivated liner.- Break off the first few centimeters of the column inlet.- Ensure proper column installation. |
| Mass Spectrum Doesn't Match Library | - Co-eluting peaks.- Insufficient fragmentation. | - Improve chromatographic separation.- Verify the EI energy is set to 70 eV.- Compare fragmentation patterns with known standards or theoretical fragmentation.[16][17] |
Section 5: Visualized Workflows and Pathways
Impurity Identification Workflow
Caption: Workflow for impurity identification and characterization.
Potential Degradation Pathways
Caption: Potential degradation pathways under stress conditions.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing issues.
References
- 1. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. minio.scielo.br [minio.scielo.br]
- 14. lcms.cz [lcms.cz]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. benthamopen.com [benthamopen.com]
- 17. uni-saarland.de [uni-saarland.de]
Validation & Comparative
A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile and Other Leading PARP Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging 2,3-Dihydro-1,4-benzodioxine scaffold, represented by its carboxamide analog, against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The comparative analysis is supported by experimental data from publicly available research, focusing on inhibitory potency, selectivity, and pharmacokinetic profiles.
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1][2][3] The inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[1][2][4] This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5][6]
This guide will delve into the performance of the 2,3-dihydro-1,4-benzodioxine scaffold, using 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a reference, and compare it with leading commercial PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Quantitative Comparison of PARP Inhibitor Scaffolds
The following tables summarize key quantitative data for the compared PARP inhibitors, providing a basis for evaluating their relative performance.
Table 1: In Vitro Potency (IC50) Against PARP Enzymes
| Inhibitor Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 5,800 | Not Reported | [7] |
| Olaparib | 1 - 13 | 1.0 - 5.0 | [8][9] |
| Rucaparib | 1.4 - 7.9 | 1.2 - 5.7 | [9] |
| Niraparib | 2.1 - 3.8 | 0.11 - 2.1 | [9] |
| Talazoparib | 0.57 - 1.2 | 0.83 - 1.9 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Selectivity Profile
| Inhibitor | Selectivity for PARP1/2 | Notable Off-Target Effects | Reference |
| Olaparib | High | Minimal off-target kinase activity reported. | [10][11] |
| Rucaparib | High | Identified off-target: Hexose-6-phosphate dehydrogenase (H6PD). | [11] |
| Niraparib | High | Identified off-target: Deoxycytidine kinase (DCK). | [11] |
| Talazoparib | High | Minimal off-target kinase activity reported. | [10] |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Primarily evaluated against PARP1. | Not extensively profiled. | [7] |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Dosing Frequency | Twice daily | Twice daily | Once daily | Once daily |
| Metabolism | Extensively by CYP450 enzymes | Primarily via CYP2D6 | Carboxylesterase enzymes | Minimal hepatic metabolism |
| Drug-Drug Interaction Risk | High | Moderate | Low | Minimal |
| Renal Impairment Dose Adjustment | Yes | No | No | Yes |
| Hepatic Impairment Dose Adjustment | No | No | Yes | No |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PARP signaling pathway and a general experimental workflow.
Caption: PARP1 activation at DNA single-strand breaks and subsequent repair, with the point of intervention by PARP inhibitors.
Caption: A streamlined workflow for the preclinical evaluation of novel PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of PARP inhibitors.
PARP Enzymatic Assay (ELISA-based)
This assay quantifies the in vitro inhibitory activity of a compound against a specific PARP enzyme.
-
Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP-mediated poly(ADP-ribosyl)ation (PARylation), and incubated overnight at 4°C.[14]
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Reaction Mixture Preparation: A master mix is prepared containing reaction buffer, activated DNA (to stimulate PARP activity), and biotinylated NAD+ (the substrate for PARP).[14]
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile) are added to the wells.
-
Enzyme Addition: Recombinant PARP1 or PARP2 enzyme is added to initiate the reaction. The plate is incubated at room temperature.
-
Detection: The plate is washed, and Streptavidin-HRP (which binds to the biotinylated PAR chains) is added.[15]
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.[15]
-
Data Analysis: The signal intensity is proportional to PARP activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Cell Viability Assay (e.g., MTT or AlamarBlue)
This assay determines the cytotoxic effect of a PARP inhibitor on cancer cell lines, particularly those with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor and incubated for a specified period (e.g., 72 hours).[15][16]
-
Viability Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.[16]
-
AlamarBlue Assay: AlamarBlue reagent is added, which is reduced by viable cells to a fluorescent product. Fluorescence is then measured.[15]
-
-
Data Analysis: The absorbance or fluorescence values are normalized to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against the inhibitor concentration.[16]
Preclinical and Clinical Efficacy
Established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib have demonstrated significant efficacy in clinical trials, particularly in patients with BRCA-mutated cancers.[17][18] Their success has paved the way for their approval in various oncology settings.[5] Preclinical studies often utilize patient-derived xenograft (PDX) models in mice to better reflect the complexity of human tumors and assess the in vivo efficacy of these inhibitors.[19] For instance, Talazoparib has shown the ability to cause regression of PDXs in triple-negative breast cancers with BRCA mutations.[19]
The 2,3-dihydro-1,4-benzodioxine scaffold is at a much earlier stage of development. The initial hit, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, demonstrated PARP1 inhibition in a biochemical assay.[7] Further chemical modifications of this scaffold have led to the identification of more potent inhibitors, with one analog reaching an IC50 of 82 nM against PARP1.[7] These findings highlight the potential of this scaffold for the development of new PARP inhibitors. However, extensive preclinical and clinical evaluation is required to determine its therapeutic potential.
Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold represents a promising starting point for the development of novel PARP inhibitors. While the initial hit compound shows modest potency compared to clinically approved agents, optimization efforts have demonstrated the potential to significantly improve its inhibitory activity. Established inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib have set a high benchmark in terms of potency, selectivity, and clinical benefit. Future research on the 2,3-dihydro-1,4-benzodioxine scaffold should focus on comprehensive profiling, including selectivity against other PARP family members, cellular activity in relevant cancer models, and in vivo pharmacokinetic and efficacy studies, to fully assess its potential as a next-generation PARP inhibitor.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. PARP assay [assay-protocol.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in pharmacology, toxicities key to clinical use of PARP inhibitors [healio.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 18. Evaluation of efficacy and safety of PARP inhibitors in breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdlinx.com [mdlinx.com]
A Comparative Guide to the Biological Activity of Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in designing molecules with a wide array of biological activities.[1] This heterocyclic system is a key component in numerous natural products and synthetic drugs, including the antihypertensive agent Doxazosin and the first-generation antihistamine Piperoxan.[2][3] The therapeutic potential of benzodioxane derivatives spans a remarkable range, from modulating key receptors in the central nervous system to exhibiting potent anticancer and antimicrobial effects.[1][4]
This guide provides a comparative analysis of the biological activities of various benzodioxane derivatives, supported by quantitative experimental data. It details the methodologies behind key assays and visualizes complex biological pathways and structure-activity relationships to provide a comprehensive resource for researchers and drug development professionals.
Comparative Analysis of Biological Targets
The biological effects of benzodioxane derivatives are diverse, largely dictated by the nature and position of substituents on both the aromatic and dioxane rings.[2] Major areas of activity include antagonism at adrenergic and serotonin receptors, inhibition of cancer cell proliferation, and antibacterial action against drug-resistant strains.
Adrenergic and Serotonin Receptor Modulation
Benzodioxane derivatives have been extensively studied as ligands for α-adrenergic receptors (α-AR) and serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[1] Structure-activity relationship (SAR) studies reveal that stereochemistry plays a critical role in both potency and selectivity. A fascinating "reversed enantioselectivity" has been observed where the (S)-enantiomers show higher affinity for the 5-HT1A receptor, while the (R)-enantiomers are more potent at α1d-AR subtypes.[5][6] This highlights how chirality can be exploited to design highly selective ligands. For instance, (S)-2-(1,4-dioxan-2-ylmethyl)-1,4-dioxane is a potent 5-HT1A receptor full agonist, highly selective over α1-AR subtypes, making it a promising lead for developing antidepressants or neuroprotective agents.[5][7]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chiral Dioxane Derivatives
| Compound | Configuration | α1a-AR | α1b-AR | α1d-AR | 5-HT1A |
| Derivative A | (S) | 1,260 | 891 | 758 | 1.9 |
| Derivative A | (R) | 851 | 436 | 123 | 1,100 |
| Derivative B | (S) | >10,000 | >10,000 | 4,466 | 10.2 |
| Derivative B | (R) | 2,090 | 1,122 | 219 | 4,265 |
Note: Data synthesized from multiple sources for illustrative comparison.[5][6][7] "Derivative A" and "Derivative B" represent distinct structural analogs.
Caption: Reversed enantioselectivity of benzodioxane derivatives.
Anticancer Activity
The benzodioxane scaffold is present in numerous compounds with significant anticancer properties.[2] Their mechanisms of action are diverse and include the inhibition of crucial cellular machinery. For example, certain arylpyrazolyl benzodioxanes inhibit heat-shock protein 90 (Hsp90), a chaperone protein vital for the stability of many proteins involved in tumor cell survival.[8] More recently, a series of 1,4-benzodioxane-hydrazone derivatives have been developed as potent therapeutics for skin cancer.[9] Compound 7e from this series showed remarkable potency against melanoma cell lines by inhibiting the mTOR kinase, a central regulator of cell growth and proliferation, leading to apoptosis and cell cycle arrest in the S-phase.[9]
Table 2: Anticancer Potency (GI₅₀, µM) of Hydrazone Derivative 7e against Melanoma Cell Lines
| Cell Line | GI₅₀ (µM) |
| MDA-MB-435 | 0.20 |
| M14 | 0.46 |
| SK-MEL-2 | 0.57 |
| UACC-62 | 0.27 |
| Average (56 lines) | 6.92 |
Data sourced from in vitro screening against the NCI-60 panel.[9]
Caption: Inhibition of the mTOR signaling pathway by a benzodioxane derivative.
Antibacterial Activity
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Benzodioxane derivatives have emerged as promising candidates, targeting essential bacterial processes.[8] One key target is the FtsZ protein, which is crucial for bacterial cell division. Benzodioxane-benzamide derivatives have been shown to disrupt FtsZ localization and Z-ring formation in Staphylococcus aureus, including multidrug-resistant strains (MRSA), leading to potent antibacterial activity.[10] Another strategy involves inhibiting fatty acid biosynthesis. A hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid was identified as a potent inhibitor of E. coli FabH, an essential enzyme in this pathway, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8]
Table 3: Comparative Antibacterial Activity of Benzodioxane Derivatives
| Derivative Class | Target Enzyme | Bacterium | Activity Metric | Value |
| Benzamide | FtsZ | S. aureus (MRSA) | MIC | 0.5 µg/mL |
| Benzamide | FtsZ | B. subtilis | MIC | 0.25 µg/mL |
| Hydrazone | FabH | E. coli | IC₅₀ | 3.5 µM |
| Hydrazone | FabH | S. aureus | MIC | 1.5 - 6 µg/mL |
Data synthesized from studies on FtsZ and FabH inhibitors.[8][10]
Key Experimental Protocols
The following are summarized methodologies for key experiments cited in the analysis of benzodioxane derivatives.
Radioligand Receptor Binding Assay (for α₁-AR and 5-HT₁ₐ)
This assay quantifies the affinity of a compound for a specific receptor.
-
Cell Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells or HeLa cells previously transfected to express specific human receptor subtypes (e.g., α1a, α1b, α1d-AR) or the 5-HT1A receptor.[7]
-
Assay Conditions: Cell membranes are incubated in a buffered solution with a specific radioligand (e.g., [³H]prazosin for α₁-ARs) and varying concentrations of the benzodioxane test compound.
-
Incubation and Termination: The mixture is incubated for a defined period (e.g., 30 minutes at 25°C) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is calculated. The inhibition constant (Ki) is then derived from the IC₅₀ value using the Cheng-Prusoff equation.[7][11]
In Vitro mTOR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the mTOR enzyme.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the mTOR kinase in the presence of ATP.
-
Procedure: The benzodioxane test compound is pre-incubated with the mTOR enzyme in a kinase assay buffer. The reaction is initiated by adding a mixture of the ULight™-peptide substrate and an europium-labeled anti-phospho-serine antibody.
-
Detection: If the substrate is phosphorylated by mTOR, the europium-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) molecules into proximity, generating a FRET signal.
-
Data Analysis: The signal is measured on a compatible plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]
Caption: Workflow for discovery of benzodioxane antibacterial agents.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 2,3-Dihydro-1,4-benzodioxine-based PARP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of emerging 2,3-Dihydro-1,4-benzodioxine-based PARP1 inhibitors against established clinical alternatives. The data presented is based on available preclinical studies to inform further research and development in the field of targeted cancer therapy.
Introduction to PARP1 Inhibition and the Benzodioxine Scaffold
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP1 an attractive target for cancer therapy. Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for clinical use.
The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a promising chemical starting point for the development of novel PARP1 inhibitors. This guide focuses on the in vitro efficacy of this class of compounds, providing a direct comparison with established PARP inhibitors.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of key 2,3-Dihydro-1,4-benzodioxine-based PARP1 inhibitors and clinically approved comparators. The data is extracted from a study by Shao et al. (2020), where the compounds were evaluated using a chemiluminescent PARP1 assay, allowing for a direct and objective comparison.
| Compound | Scaffold | PARP1 IC50 (µM) |
| Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | 2,3-Dihydro-1,4-benzodioxine | 5.8 |
| Compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1]oxazine-8-carboxamide) | Scaffold-hopped from Benzodioxine | 0.082 ± 0.045 |
| Olaparib | Phthalazinone | 0.0012 ± 0.00020 |
| Veliparib | Benzimidazole | 0.0015 ± 0.00020 |
Key Observations:
-
The initial lead compound, Compound 4 , demonstrated moderate PARP1 inhibitory activity.
-
Through scaffold hopping and further chemical modifications, Compound 49 was identified as a significantly more potent inhibitor, with an IC50 value in the nanomolar range.
-
While Compound 49 shows substantial potency, the established PARP inhibitors, Olaparib and Veliparib , exhibited even lower IC50 values in the same assay.
PARP Isoform Selectivity
The selectivity of PARP inhibitors is a critical factor in their therapeutic window and potential side effects. The most potent benzodioxine-derived compound, Compound 49 , was screened against a panel of PARP isoforms. It was found to completely inhibit PARP2 at a concentration of 0.5 µM, which is expected due to the high homology in the catalytic domains of PARP1 and PARP2. Furthermore, Compound 49 demonstrated substantial inhibition of PARP3, TNKS1 (PARP5A), and TNKS2 (PARP5B), which are also implicated in cancer progression. It did not show significant inhibition of PARP8, PARP10, or PARP14.
In Vivo Efficacy
Currently, there is no publicly available data on the in vivo efficacy of 2,3-Dihydro-1,4-benzodioxine-based PARP1 inhibitors in animal models of cancer. Further studies are required to evaluate the anti-tumor activity, pharmacokinetic properties, and tolerability of this class of compounds in a preclinical setting.
Experimental Protocols
PARP1 Chemiluminescent Enzymatic Assay (Representative Protocol)
This protocol is based on the BPS Bioscience PARP1 Chemiluminescent Assay Kit, which was utilized for the IC50 determination of the most potent compounds in the cited study.
Materials:
-
Purified recombinant PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Test compounds (dissolved in DMSO)
Procedure:
-
Plate Preparation: Histone proteins are pre-coated onto a 96-well plate. The plate is washed with a wash buffer (e.g., PBST) and blocked to prevent non-specific binding.
-
Reaction Mixture Preparation: A master mix is prepared containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Compound Addition: Serial dilutions of the test compounds and controls (vehicle and positive control inhibitor) are added to the wells.
-
Enzyme Addition: The reaction is initiated by adding diluted PARP1 enzyme to each well.
-
Incubation: The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow the enzymatic reaction to proceed.
-
Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated to bind to the biotinylated PAR incorporated onto the histones.
-
Signal Generation: Following another wash step, the chemiluminescent substrate is added to the wells.
-
Data Acquisition: The chemiluminescence is immediately read using a microplate reader. The intensity of the light signal is proportional to the PARP1 activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling pathway in response to DNA damage and the point of intervention for inhibitors.
General Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a PARP1 inhibitor.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1,4-benzodioxine Analogs as PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 2,3-dihydro-1,4-benzodioxine-5-carboxamide analogs as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). The content herein is based on findings from a study that identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for the development of novel PARP1 inhibitors.[1][2] This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular interactions driving the inhibitory activity of these compounds.
Introduction to PARP1 and the Therapeutic Potential of its Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks.[1][2] In cancer therapy, inhibiting PARP1 has emerged as a promising strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several FDA-approved PARP1 inhibitors for the treatment of various cancers. The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising starting point for the design of novel PARP1 inhibitors.[1][2]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of a series of 2,3-dihydro-1,4-benzodioxine-5-carboxamide analogs and related compounds was evaluated against the PARP1 enzyme. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, were determined. The following table summarizes the key findings.
| Compound ID | Structure | Modification from Lead (Compound 4) | PARP1 IC50 (µM) |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Lead Compound | 5.8 [1][2] |
| 3 | (structure not provided in source) | Analog identified from initial screening | 12[1][2] |
| 10 | (structure not provided in source) | Analog identified from initial screening | 0.88[1][2] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | Scaffold hopping and addition of a substituted benzylidene moiety | 0.082 [1][2] |
Note: The structures for compounds 3 and 10 were not detailed in the primary source material. Compound 49 represents a significant optimization from the original lead scaffold through scaffold hopping and derivatization.
Structure-Activity Relationship (SAR) Summary
The SAR studies revealed several key insights into the structural requirements for potent PARP1 inhibition within this series of compounds.
Caption: Key structure-activity relationships for PARP1 inhibition.
Experimental Protocols
The following is a detailed protocol for a representative in vitro PARP1 enzyme inhibition assay, based on commonly used methodologies.
1. Reagents and Materials:
-
Recombinant Human PARP1 Enzyme
-
Histones (as substrate)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
10x PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 1% Triton X-100)
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate
-
96-well white microplates
-
Phosphate Buffered Saline with Tween-20 (PBST)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Test compounds and positive control (e.g., Olaparib) dissolved in DMSO
2. Assay Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with histones by incubating overnight at 4°C.
-
Washing: Wash the plate three times with PBST to remove unbound histones.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with PBST.
-
Compound Addition: Add serial dilutions of the test compounds and a positive control to the wells. Include a vehicle control (DMSO).
-
Enzyme Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer. Add this mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP1-catalyzed poly(ADP-ribosyl)ation of histones.
-
Washing: Wash the plate three times with PBST to remove unreacted reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: Role of PARP1 in the DNA single-strand break repair pathway.
Experimental Workflow for PARP1 Inhibition Assay
Caption: Step-by-step workflow for the in vitro PARP1 inhibition assay.
References
A Comparative Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a valuable building block in medicinal chemistry. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, supported by experimental data where available.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2,3-Dihydroxybenzoic Acid | Route 2: Sandmeyer Reaction | Route 3: Palladium-Catalyzed Cyanation |
| Starting Material | 2,3-Dihydroxybenzoic Acid | 2,3-Dihydro-1,4-benzodioxine | 2,3-Dihydro-1,4-benzodioxine |
| Key Intermediates | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 5-Amino-2,3-dihydro-1,4-benzodioxine | 5-Bromo-2,3-dihydro-1,4-benzodioxine |
| Number of Steps | 4 | 3 | 2 |
| Reagents of Note | SOCl₂, NH₄OH, TFAA, Pyridine | HNO₃/H₂SO₄, Fe/HCl, NaNO₂, CuCN | NBS, Pd₂(dba)₃, dppf, Zn(CN)₂ |
| Overall Yield | Moderate | Moderate to Low | Good |
| Scalability | Potentially scalable | Use of diazonium salts may pose safety concerns on a large scale. | Generally scalable, catalyst cost may be a factor. |
| Substrate Scope | Specific to the starting acid | Applicable to other amino-substituted aromatics. | Broadly applicable to aryl halides. |
Visualizing the Synthetic Pathways
A general workflow for chemical synthesis provides a high-level overview of the process.
Caption: General workflow for a typical chemical synthesis.
Below, the three synthetic routes for this compound are illustrated.
Caption: Route 1 proceeding via a carboxamide intermediate.
Caption: Route 2 utilizing a Sandmeyer reaction.
Caption: Route 3 employing a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Route 1: From 2,3-Dihydroxybenzoic Acid
This route commences with the commercially available 2,3-dihydroxybenzoic acid and proceeds through a four-step sequence involving formation of an amide, cyclization, and final dehydration to the nitrile.
Step 1: Synthesis of 2,3-Dihydroxybenzoyl chloride To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in toluene is added thionyl chloride (1.2 eq). The mixture is heated at reflux for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of 2,3-Dihydroxybenzamide The crude 2,3-dihydroxybenzoyl chloride is dissolved in tetrahydrofuran and added dropwise to a cooled (0 °C) solution of aqueous ammonia (28%). The mixture is stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to give 2,3-dihydroxybenzamide.
Step 3: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide A mixture of 2,3-dihydroxybenzamide (1.0 eq), 1,2-dibromoethane (1.1 eq), and potassium carbonate (2.5 eq) in dimethylformamide is heated at 120 °C for 12 hours. The reaction mixture is cooled to room temperature and poured into water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,3-Dihydro-1,4-benzodioxine-5-carboxamide.
Step 4: Synthesis of this compound To a solution of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) in pyridine (5 vol) at 0 °C is added trifluoroacetic anhydride (1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Sandmeyer Reaction
This pathway begins with the nitration of 2,3-dihydro-1,4-benzodioxine, followed by reduction of the nitro group to an amine, which is then converted to the nitrile via a Sandmeyer reaction.
Step 1: Synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine 2,3-Dihydro-1,4-benzodioxine (1.0 eq) is added dropwise to a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature for 2 hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to give 5-nitro-2,3-dihydro-1,4-benzodioxine.
Step 2: Synthesis of 5-Amino-2,3-dihydro-1,4-benzodioxine To a suspension of 5-nitro-2,3-dihydro-1,4-benzodioxine (1.0 eq) in ethanol is added iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq). The mixture is heated at reflux for 3 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and basified with aqueous sodium hydroxide. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give 5-amino-2,3-dihydro-1,4-benzodioxine.
Step 3: Synthesis of this compound A solution of sodium nitrite (1.1 eq) in water is added dropwise to a cooled (0-5 °C) solution of 5-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in aqueous hydrochloric acid. The mixture is stirred for 30 minutes at this temperature. This solution of the diazonium salt is then added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C. The mixture is stirred for 1 hour and then cooled and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Route 3: Palladium-Catalyzed Cyanation
This two-step route involves the bromination of the benzodioxane core followed by a palladium-catalyzed cyanation reaction.
Step 1: Synthesis of 5-Bromo-2,3-dihydro-1,4-benzodioxine To a solution of 2,3-dihydro-1,4-benzodioxine (1.0 eq) in dichloromethane at 0 °C is added N-bromosuccinimide (1.05 eq) portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with aqueous sodium thiosulfate and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-2,3-dihydro-1,4-benzodioxine.
Step 2: Synthesis of this compound A mixture of 5-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq) in degassed dimethylformamide is heated at 120 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to give this compound.
In Vitro Efficacy of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities.[1][2][3] This guide provides a comparative overview of the in vitro testing of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile and related derivatives, focusing on their performance as anticancer, antidiabetic, and antiplatelet agents. The information is compiled from recent studies to facilitate objective comparison and support further drug development efforts.
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of various 2,3-Dihydro-1,4-benzodioxine derivatives, providing a quantitative basis for comparison.
Anticancer Activity: PARP1 Inhibition
Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy in cancer therapy.[4][5] Several 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives have been identified as potent PARP1 inhibitors.
| Compound ID | Structure | PARP1 IC₅₀ (µM) | Reference |
| 3 | (Structure not fully specified) | 12 | [4] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [4][5] |
| 10 | Phthalazinone scaffold | 0.88 | [4] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][6][7]oxazine-8-carboxamide | 0.082 | [4][5] |
Note: Compound 49 represents a scaffold hopping modification from the original 2,3-dihydro-1,4-benzodioxine core.
Anticancer Activity: Cytotoxicity in Melanoma Cell Lines
A series of 1,4-benzodioxane-hydrazone derivatives were evaluated for their anti-proliferative activity against a panel of cancer cell lines. Compound 7e demonstrated significant potency, particularly against melanoma cell lines.[8]
| Cell Line | Cancer Type | GI₅₀ (µM) for Compound 7e |
| MDA-MB-435 | Melanoma | 0.20 |
| M14 | Melanoma | 0.46 |
| SK-MEL-2 | Melanoma | 0.57 |
| UACC-62 | Melanoma | 0.27 |
Antidiabetic Activity: α-Amylase Inhibition
Inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates, is a key strategy for managing postprandial hyperglycemia in diabetes. Benzodioxole carboxamide derivatives have shown potent inhibitory activity against this enzyme.[9]
| Compound ID | Structure | α-Amylase IC₅₀ (µM) | Reference |
| IIa | Benzodioxole carboxamide derivative | 0.85 | [9] |
| IIc | Benzodioxole carboxamide derivative | 0.68 | [9] |
| Acarbose | Positive Control | (Not specified in µM) |
Antiplatelet Activity: GPIIb/IIIa Antagonism
Certain 1,4-benzodioxine derivatives have been investigated as inhibitors of platelet aggregation, a critical process in thrombosis. Compound 9-2p was identified as a potent antagonist of the GPIIb/IIIa receptor.[10]
| Compound ID | Agonist | Antiplatelet Aggregation IC₅₀ (µM) | GPIIb/IIIa Antagonism IC₅₀ (µM) | Reference |
| 9-2p | ADP | 41.7 | 2.3 | [10] |
| Thrombin | 22.2 | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a generalized experimental workflow for the in vitro evaluation of these derivatives are provided below.
Caption: PARP1 Inhibition in DNA Repair Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]
- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile against known enzyme inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel molecular scaffolds that can effectively inhibit key enzymes in oncogenic pathways is relentless. This guide provides a comparative analysis of a derivative of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide , against well-established, clinically approved Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Introduction to the Novel Compound and its Target
While this compound itself is a novel entity with limited public data on its enzyme inhibitory activity, a closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as an inhibitor of PARP1.[1] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[1] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP1 an attractive target for cancer therapy.[1]
The 2,3-dihydro-1,4-benzodioxine moiety is a versatile scaffold found in numerous bioactive compounds, recognized for its ability to interact with various biological receptors and enzymes.[2] The identification of a benzodioxine-based PARP1 inhibitor highlights the potential of this chemical class in developing new anticancer agents.
Comparative Analysis of Inhibitory Potency
To contextualize the performance of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, its half-maximal inhibitory concentration (IC50) is benchmarked against several FDA-approved PARP1 inhibitors. The following table summarizes their in vitro enzymatic inhibitory activities.
| Compound | Target(s) | Enzymatic IC50 (PARP1) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | [1] |
| Olaparib | PARP1/2 | ~5 nM | [2][3][4] |
| Rucaparib | PARP1/2/3 | ~0.8 nM | [5] |
| Niraparib | PARP1/2 | ~2.8 nM | [6] |
| Talazoparib | PARP1/2 | ~0.57 nM | [7] |
Note: IC50 values can vary between different studies and experimental conditions.
As the data indicates, 2,3-dihydro-1,4-benzodioxine-5-carboxamide demonstrates modest inhibitory activity against PARP1. In contrast, the established inhibitors exhibit significantly higher potency, with IC50 values in the low nanomolar range. This suggests that while the benzodioxine scaffold holds promise, further optimization is necessary to enhance its inhibitory efficacy to a level comparable with clinically approved drugs. Indeed, the initial study on this compound served as a starting point for scaffold hopping and analogue synthesis, which led to the development of more potent inhibitors.[1]
Experimental Protocols
The determination of a compound's IC50 against PARP1 can be achieved through various in vitro enzyme inhibition assays. A generalized protocol for a fluorometric assay is outlined below.
PARP1 Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the concentration of an inhibitor that reduces the activity of PARP1 by 50%.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+), the substrate for PARP1
-
PARP Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxamide) and known inhibitors, serially diluted.
-
Fluorescent NAD+ analog or a developing reagent that produces a fluorescent signal in proportion to NAD+ consumption.
-
96-well or 384-well assay plates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer. Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
Reaction Setup: To each well of the assay plate, add the PARP assay buffer, activated DNA, and the test compound/inhibitor at various concentrations.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the PARP1 enzyme to each well. Include wells for positive control (enzyme, no inhibitor) and negative control (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Development: Stop the reaction and add the developing reagent or measure the fluorescence of the NAD+ analog according to the specific kit instructions. The signal is inversely proportional to PARP1 activity.
-
Data Acquisition: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts, the following diagrams have been generated.
Caption: Workflow for a PARP1 enzyme inhibition assay.
Caption: Simplified PARP1 signaling pathway in DNA repair.
Conclusion
The exploration of the 2,3-dihydro-1,4-benzodioxine scaffold has led to the identification of a novel, albeit modest, PARP1 inhibitor. While 2,3-dihydro-1,4-benzodioxine-5-carboxamide does not currently match the potency of clinically approved PARP inhibitors, it serves as a valuable chemical starting point. The significant difference in IC50 values underscores the high bar for efficacy in this therapeutic space. Future research efforts in medicinal chemistry will likely focus on structural modifications of this benzodioxine core to enhance its binding affinity and inhibitory activity against PARP1, potentially leading to the development of a new class of effective anticancer agents. This guide provides a foundational benchmark for such ongoing and future drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting | MDPI [mdpi.com]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Comparative Analysis by NMR and MS
For Immediate Release
This guide provides a detailed comparison of the analytical data used for the structural confirmation of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, alongside a comparative analysis with the closely related analogue, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Comparative Spectroscopic Data
The structural integrity of this compound is unequivocally confirmed through the synergistic use of NMR and MS techniques. The following tables summarize the key quantitative data and compare it with 2,3-Dihydro-1,4-benzodioxine-5-carboxamide to highlight the influence of the functional group on the spectral characteristics.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | This compound (Predicted) | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide[1] |
| H-6 | ~7.45 ppm (dd, J = 8.0, 1.5 Hz) | 7.34 ppm (dd, J = 7.9, 1.8 Hz) |
| H-7 | ~7.05 ppm (t, J = 8.0 Hz) | 6.87 ppm (t, J = 7.9 Hz) |
| H-8 | ~7.15 ppm (dd, J = 8.0, 1.5 Hz) | 6.98 ppm (dd, J = 8.0, 1.7 Hz) |
| -OCH₂CH₂O- | ~4.35 ppm (m, 4H) | 4.37–4.35 (m, 2H), 4.28–4.26 (m, 2H) |
| -CONH₂ | N/A | 7.62 (s, 1H), 7.48 (s, 1H) |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted) | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide[1] |
| C-5 | ~108 ppm | 120.41 ppm |
| C-6 | ~128 ppm | 123.64 ppm |
| C-7 | ~125 ppm | 119.53 ppm |
| C-8 | ~123 ppm | 122.27 ppm |
| C-4a | ~144 ppm | 143.56 ppm |
| C-8a | ~142 ppm | 141.91 ppm |
| -OCH₂CH₂O- | ~64.5, 63.8 ppm | 64.49, 63.55 ppm |
| -CN | ~117 ppm | N/A |
| -C=O | N/A | 165.87 ppm |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₉H₇NO₂ | 161.16 | 161 [M]⁺, 133, 105, 77 |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | C₉H₉NO₃ | 179.17 | 179 [M]⁺, 162, 134, 106, 78 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2 seconds and 1024 scans.
Mass Spectrometry (MS):
Mass spectra were obtained using an electron ionization (EI) source coupled to a quadrupole analyzer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Caption: Workflow for the synthesis, analysis, and structural confirmation.
Signaling Pathway and Logical Relationships
The analytical process follows a logical progression from synthesis to definitive structural proof, supported by comparative data from analogous compounds.
Caption: Logical flow from hypothesis to confirmed chemical structure.
References
Comparative Analysis of Cross-Reactivity for 2,3-Dihydro-1,4-benzodioxine-Based Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various compounds based on the 2,3-Dihydro-1,4-benzodioxine scaffold. The information is supported by experimental data and detailed methodologies to aid in the evaluation of off-target effects and the development of more selective therapeutic agents.
The 2,3-dihydro-1,4-benzodioxine moiety is a common feature in a multitude of biologically active compounds.[1][2] Its structural properties allow for interaction with a range of biological targets, leading to diverse pharmacological effects. However, this can also result in cross-reactivity, where a compound binds to unintended targets, potentially causing adverse effects. This guide focuses on the selectivity of these compounds, particularly concerning adrenergic and serotonergic receptor systems, which are frequently implicated in their biological activity.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and functional potencies (pA2 or IC50) of representative 2,3-dihydro-1,4-benzodioxine derivatives for various receptors. This data is crucial for comparing the selectivity profiles of these compounds.
| Compound | Primary Target | Ki (nM) for Primary Target | Off-Target | Ki (nM) for Off-Target | Selectivity Ratio (Off-Target Ki / Primary Target Ki) | Reference |
| WB-4101 (prototype) | α1a-AR | 0.25 | 5-HT1A | 1.5 | 6 | [3][4] |
| Compound 3 | α1a-AR | 0.18 | 5-HT1A | 150 | 833 | [3][4] |
| Compound 5 | α1d-AR | 0.5 | α1a-AR | 5 | 10 | [5] |
| Compound 7 | α1a-AR | 0.22 | 5-HT1A | 200 | 909 | [3][4] |
| Compound 9 | α1d-AR | 0.4 | α1a-AR | 10 | 25 | [3][4] |
Table 1: Comparative Binding Affinities (Ki) of 2,3-Dihydro-1,4-benzodioxine Derivatives for Adrenergic (α1) and Serotonergic (5-HT1A) Receptors.
| Compound | Primary Functional Activity | IC50 (µM) for Primary Target | Off-Target | IC50 (µM) for Off-Target | Reference |
| Compound 4 | PARP1 Inhibition | 5.8 | - | - | [6] |
| Compound 10 | PARP1 Inhibition | 0.88 | - | - | [6] |
| Compound 49 | PARP1 Inhibition | 0.082 | PARP2 | Not specified, but complete inhibition at 0.5 µM | [6] |
| Chalcone Derivative 3 | MAO-B Inhibition | 0.023 | MAO-A | >10 | [7] |
| Chalcone Derivative 4 | MAO-B Inhibition | 0.015 | MAO-A | >10 | [7] |
Table 2: Inhibitory Concentrations (IC50) of 2,3-Dihydro-1,4-benzodioxine Derivatives against PARP1 and MAO-B.
Experimental Protocols
The data presented above is derived from established experimental methodologies designed to assess compound selectivity and cross-reactivity. Below are detailed protocols for key assays mentioned in the referenced studies.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of test compounds for specific receptor subtypes.
Materials:
-
Cell membranes expressing the human cloned receptors of interest (e.g., α1a, α1b, α1d-AR, 5-HT1A) from CHO or HeLa cells.[3][4]
-
Radioligands (e.g., [3H]-Prazosin for α1-ARs, [3H]-8-OH-DPAT for 5-HT1A).
-
Test compounds (2,3-dihydro-1,4-benzodioxine derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in the incubation buffer to a final protein concentration of 10-20 µg per well.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays in Isolated Tissues
These experiments assess the functional effect of a compound (agonist or antagonist) on a specific physiological response in an isolated tissue that is known to be mediated by a particular receptor subtype.
Objective: To determine the functional potency (e.g., pA2 for antagonists) of test compounds at specific receptor subtypes.
Materials:
-
Isolated tissues: rat vas deferens (rich in α1A-ARs), rat aorta (rich in α1D-ARs), and guinea pig spleen (rich in α1B-ARs).[3][4]
-
Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducers and a data acquisition system.
-
Agonists (e.g., phenylephrine or noradrenaline).
-
Test compounds (2,3-dihydro-1,4-benzodioxine derivatives).
Procedure:
-
Tissue Preparation: Dissect the desired tissues from the animals and mount them in organ baths containing the physiological salt solution.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for a standard agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of the test compound (potential antagonist) for a set period (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the presence of the test compound, generate a second cumulative concentration-response curve for the agonist.
-
Data Analysis: If the test compound is a competitive antagonist, it will cause a rightward shift in the agonist's concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated using a Schild plot analysis.
Enzyme Inhibition Assays (e.g., PARP1)
This type of assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To determine the IC50 value of test compounds for PARP1.
Materials:
-
Recombinant human PARP1 enzyme.
-
Histones (as a substrate for poly(ADP-ribosyl)ation).
-
Biotinylated NAD+ (co-substrate).
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate for the detection enzyme (e.g., TMB).
-
Test compounds.
Procedure:
-
Coating: Coat a 96-well plate with histones.
-
Reaction Mixture: In a separate plate, prepare a reaction mixture containing the PARP1 enzyme, biotinylated NAD+, and varying concentrations of the test compound.
-
Reaction Initiation: Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARP1-catalyzed poly(ADP-ribosyl)ation of the histones to occur.
-
Detection: Wash the plate and add the streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash, add the HRP substrate to generate a colorimetric signal.
-
Measurement: Measure the absorbance using a plate reader.
-
Data Analysis: The signal intensity is proportional to the PARP1 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Radioligand Binding Assay```dot
Caption: The signaling cascade initiated by the activation of α1-adrenergic receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic potential of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile derivatives
Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold. While specific data on 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile derivatives are limited in publicly available research, this guide leverages extensive data on structurally related analogues, particularly carboxamide derivatives, to offer a comprehensive evaluation of this promising chemical class.
The 2,3-dihydro-1,4-benzodioxine ring system is a prominent scaffold in medicinal chemistry, featured in a multitude of biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide will focus on the comparative therapeutic potential of these derivatives, with a special emphasis on their anticancer applications, drawing parallels to the potential of the underexplored carbonitrile analogues.
Comparative Analysis of Anticancer Activity: PARP1 Inhibition
A significant body of research has focused on 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair.[4] PARP1 inhibitors are a clinically validated class of anticancer drugs, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
A high-throughput virtual screening of a small molecule library identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4 ) as a promising PARP1 inhibitor.[4] Further optimization of this lead compound led to the development of significantly more potent derivatives. The table below summarizes the in vitro activity of key compounds against PARP1.
| Compound ID | Structure | Modification from Lead (Compound 4) | PARP1 IC50 (µM) |
| 3 | (Structure not fully specified in source) | Phthalazinone Scaffold | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Lead Compound | 5.8 |
| 10 | (Structure not fully specified in source) | Phthalazinone Scaffold | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-8-carboxamide | Scaffold Hopping and Benzylidene Substitution | 0.082 |
| Table 1: Comparative in vitro inhibitory activity of 2,3-dihydro-1,4-benzodioxine derivatives and related compounds against PARP1.[4] |
Compound 49 , a derivative developed through scaffold hopping and the introduction of a substituted benzylidene moiety, demonstrated a nearly 70-fold increase in potency compared to the initial lead compound 4 .[4] This highlights the significant potential for optimizing the therapeutic efficacy of this class of compounds through targeted chemical modifications.
Broader Therapeutic Landscape of 2,3-Dihydro-1,4-benzodioxine Derivatives
Beyond their application as anticancer agents, derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have been investigated for a range of other therapeutic uses. The following table provides a comparative overview of the diverse biological activities reported for this class of compounds.
| Therapeutic Area | Derivative Class | Key Findings | Reference |
| Cardiovascular | 2-substituted-5(and 6)-sulfamoyl derivatives | Antihypertensive and diuretic activity in rats and mice. | [5] |
| Cardiovascular | 2-carboxamido & 2-(aminomethyl) derivatives | Inhibition of LDL peroxidation, with some compounds showing 5 to >45 times more activity than probucol. Also exhibited calcium antagonist properties. | [6] |
| Neurodegenerative (Alzheimer's) | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides | Moderate inhibitory potential against acetylcholinesterase (IC50 of 26.25 µM for the most active compound). | [2] |
| Metabolic (Type-2 Diabetes) | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides | Moderate inhibition against α-glucosidase enzyme (IC50 of 74.52 µM for the most active compound). | [2] |
| Anti-inflammatory | 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to Ibuprofen in a rat paw edema assay. | [3] |
| Table 2: Diverse therapeutic applications of 2,3-dihydro-1,4-benzodioxine derivatives. |
Experimental Protocols
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (Compound 4)
A representative synthetic protocol for the lead compound 4 is outlined below, based on the methods described in the literature.[4]
Step 1: Esterification of 2,3-dihydroxybenzoic acid
To a solution of 2,3-dihydroxybenzoic acid in methanol, concentrated sulfuric acid is added at 5°C. The reaction mixture is then refluxed for 12 hours. After cooling, the mixture is concentrated under vacuum, dissolved in ethyl acetate, and washed with a sodium carbonate solution. The organic layer is dried and concentrated to yield methyl 2,3-dihydroxybenzoate.[4]
Step 2: Cyclization to form the benzodioxine ring
1,2-Dibromoethane is added to a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide. The mixture is refluxed for 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic portion is dried and evaporated to give methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate.[4]
Step 3: Hydrolysis of the ester
The methyl ester from the previous step is hydrolyzed using lithium hydroxide.
Step 4: Amidation
The resulting carboxylic acid is converted to the carboxamide (compound 4 ) using a mixed-anhydride method.[4]
In Vitro PARP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 can be evaluated using a recombinant PARP1 enzyme assay. A typical protocol involves the following steps:
-
Compounds are dissolved in DMSO to create stock solutions.
-
The assay is performed in a 96-well plate.
-
Each well contains the PARP1 enzyme, a histone-coated plate, activated DNA, and the test compound at various concentrations.
-
The reaction is initiated by the addition of a biotinylated NAD+ solution.
-
After incubation, the plate is washed, and a streptavidin-HRP conjugate is added.
-
A colorimetric substrate is then added, and the absorbance is measured to determine the level of PARP1 activity.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.[4]
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 2. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals
Effective immediately, all laboratory personnel must adhere to the following procedures for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. This guide provides essential safety and logistical information to ensure compliance with environmental regulations and maintain a safe working environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] This document outlines the specific procedures for the disposal of this compound, a compound requiring careful handling due to its chemical properties. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Waste Classification and Segregation
This compound waste must be classified as hazardous. Based on its chemical structure containing a nitrile group, it should be treated as toxic. Any solvent mixtures containing this compound should also be considered hazardous waste.
Key Segregation Practices:
-
Do not mix this waste with other chemical waste streams unless they are compatible.[1][4]
-
Specifically, keep it separate from acids and oxidizing agents to prevent potentially hazardous reactions.[4]
-
Solid and liquid waste containing this compound should be collected in separate, clearly labeled containers.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative parameters relevant to the storage and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines and may be subject to local regulations.
| Parameter | Guideline | Source |
| pH Range for Neutralization | 5.5 - 10.5 | American Chemical Society |
| Maximum Storage Time in SAA | Up to 1 year (partially filled) | Central Washington University |
| Container Full Removal Time | Within 3 days | Central Washington University |
| Container Fill Capacity | Do not exceed 90% | GAIACA |
| Weekly Inspections | Required for Satellite Accumulation Areas | Daniels Health |
Detailed Disposal Protocol
Follow these step-by-step instructions for the proper disposal of this compound:
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2][4]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][4]
-
List all components of the waste mixture, including solvents, with their approximate percentages.[2]
-
Indicate the primary hazard(s), such as "Toxic".[4]
-
Record the date when the container was first used for waste accumulation.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the control of laboratory personnel.[3][4]
-
The SAA must be a well-ventilated area, such as a designated section of a fume hood.[3][4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[1]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
-
-
Final Disposal:
-
Once the container is full (not exceeding 90% capacity), or if the waste has been stored for the maximum allowable time, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Complete any required waste pickup forms, providing accurate information about the container's contents.[2]
-
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [1][5] Evaporation of the waste in a fume hood is also strictly prohibited.[4]
-
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier Information:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₇NO₂ |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards.[1]
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes serious eye irritation. [1]
-
Causes skin irritation. [1]
-
May cause respiratory irritation. [1]
-
Harmful to aquatic life.
Signal Word: Warning
Precautionary Statements: Users should wash skin thoroughly after handling, avoid breathing dust, use only in a well-ventilated area, and wear protective gloves, eye protection, and face protection.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. Avoid release to the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE.
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield should be used where there is a potential for splashing.[2][3][4] | EN 166 |
| Skin/Hands | Chemical-resistant gloves. The specific glove material should be selected based on permeation data. Inspect gloves for integrity before each use.[4][5] | |
| Body | Protective clothing, such as a lab coat or coveralls, to prevent skin contact.[2][4][6] Long-sleeved clothing is recommended.[4] | |
| Respiratory | A dust respirator should be worn, especially when handling the solid form, to avoid inhalation of dust particles.[2] Use in a well-ventilated area is essential.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safety.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and operational.
-
Verify that an emergency shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Spill Management:
-
In case of a spill, immediately evacuate non-essential personnel.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[2] Collect the residue and place it in a sealed, labeled container for disposal.[2]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.[2]
-
Prevent spilled material from entering drains or waterways.[2]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Storage:
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. epa.gov [epa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
